alpha-(4-Methylsulfonylphenyl)benzylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-methylsulfonylphenyl)-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-18(16,17)13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10,14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBYEQCJDVSSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
alpha-(4-Methylsulfonylphenyl)benzylamine solubility in organic solvents
Technical Guide: Solubility Profiling & Crystallization Process Development for -(4-Methylsulfonylphenyl)benzylamine
Executive Summary & Chemical Context
-(4-Methylsulfonylphenyl)benzylamineUnderstanding the solid-liquid equilibrium (SLE) of this compound is prerequisite for:
-
Purification: Designing cooling or anti-solvent crystallization processes to remove synthetic impurities.[1]
-
Chiral Resolution: As a racemic base, this molecule is a candidate for classical resolution via diastereomeric salt formation (e.g., with tartaric acid derivatives), a process strictly controlled by differential solubility.[1]
-
Reaction Engineering: Optimizing solvent selection for subsequent functionalization steps.[1]
Physicochemical Profile[1][2][4][5][6][7][8][9][10][11]
-
Key Functional Groups:
-
Sulfone (
): High polarity, strong H-bond acceptor.[1] Increases solubility in polar aprotic solvents (DMSO, DMF) and polar protic solvents (MeOH). -
Primary Amine (
): Basic, H-bond donor/acceptor. Soluble in alcohols; forms salts with acids.[1] -
Diaryl Backbone: Lipophilic character, providing limited solubility in non-polar solvents (Toluene, Heptane) unless at elevated temperatures.[1]
-
Experimental Protocol: High-Fidelity Solubility Determination
Methodology: Laser Monitoring (Dynamic)
This protocol establishes a self-validating system to determine the mole fraction solubility (
Equipment:
-
Jacketed glass reactor (50 mL) with precise temperature control (
K). -
FBRM (Focused Beam Reflectance Measurement) or Turbidity probe.[1]
-
Overhead stirrer (constant RPM).[1]
Step-by-Step Protocol:
-
Preparation: Charge a known mass of solvent (
) into the reactor. -
Addition: Add a known mass of
-(4-Methylsulfonylphenyl)benzylamine ( ) in excess of the estimated solubility at the starting temperature. -
Heating Ramp: Heat the slurry at a slow ramp rate (
K/min) while monitoring turbidity. -
Dissolution Point (
): Record the temperature where the turbidity signal drops to baseline (clear solution). This corresponds to the saturation temperature for the concentration .[1] -
Recrystallization (Hysteresis Check): Cool the solution at the same rate (
K/min) to detect the nucleation point ( ). The difference ( ) defines the Metastable Zone Width (MSZW).[1] -
Iteration: Add more solute to the same vessel and repeat steps 3-5 to generate the next point on the solubility curve.
Data Validation (Self-Correction)
-
Gravimetric Check: For every 5th data point, perform a static equilibrium test (stir for 24h, filter, dry supernatant) to verify the dynamic value.
-
Degradation Check: Analyze the mother liquor via HPLC after the experiment to ensure the sulfone or amine group has not degraded at elevated temperatures.[1]
Thermodynamic Modeling & Analysis
To translate experimental data into process parameters, we apply thermodynamic models. For sulfone-amines, the Modified Apelblat Equation provides the most accurate correlation due to its ability to account for the non-ideal enthalpy of solution.[1]
The Modified Apelblat Model
- : Mole fraction solubility.[1]
- : Absolute temperature (K).[1]
- : Empirical parameters derived from regression analysis.
Interpretation for Process Design:
-
Parameter B: Related to the enthalpy of solution.[1] A large negative
indicates a steep solubility curve, suggesting Cooling Crystallization is a viable purification strategy. -
Parameter C: Accounts for the temperature dependence of the heat capacity.
Representative Solubility Trends
Based on structural analogs (e.g., sulfone-containing APIs like Etoricoxib intermediates), the expected solubility profile is:
| Solvent Class | Solvent | Solubility Trend | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF | Very High | Strong dipole-dipole interaction with sulfone; disruption of crystal lattice.[1] |
| Polar Protic | Methanol, Ethanol | High | H-bonding with amine and sulfone oxygen. Best for crystallization. |
| Medium Polarity | Acetone, Ethyl Acetate | Moderate | Good dissolution at high |
| Non-Polar | Toluene, Heptane | Low | Lack of H-bonding capability.[1] Used as anti-solvents. |
Visualization: Process Development Workflow
The following diagram illustrates the decision logic for selecting the optimal crystallization method based on the generated solubility data.
Caption: Decision tree for crystallization process selection based on solubility curve topology.
Crystallization Strategy & Purification
Based on the physicochemical properties of
Strategy A: Cooling Crystallization (Preferred)[1][2]
-
Solvent System: Ethanol or Isopropanol.[1]
-
Rationale: These solvents typically exhibit a "steep" solubility curve for sulfone-amines. High solubility at reflux allows for high throughput, while low solubility at
maximizes yield.[1] -
Protocol:
-
Dissolve crude solid in Ethanol at
(near reflux). -
Polish filter to remove insoluble mechanical impurities.
-
Cool linearly to
over 4 hours. -
Hold at
for 1 hour to desaturate. -
Filter and wash with cold Ethanol.
-
Strategy B: Anti-Solvent Crystallization
-
System: Methanol (Solvent) / Water (Anti-solvent).[1]
-
Rationale: If the compound is too soluble in alcohols to crystallize by cooling alone, water (a strong anti-solvent for the lipophilic diaryl backbone) will force precipitation.
-
Protocol:
-
Dissolve in Methanol at
. -
Slowly dose Water (ratio 1:1 to 1:3) over 2 hours.
-
Monitor turbidity to control nucleation and avoid oiling out (liquid-liquid phase separation).[1]
-
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link
-
Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvent mixtures. Farmacia. Link
-
Grant, D. J. W. (2005). Theory and Origin of Polymorphism and Solvatomorphism. Polymorphism in Pharmaceutical Solids. Link
-
Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann. (Standard text for crystallization protocols). Link
1-Phenyl-1-(4-methylsulfonylphenyl)methylamine safety data sheet (SDS)
This technical guide is structured as a high-level monograph for 1-Phenyl-1-(4-methylsulfonylphenyl)methylamine .[1][2] As a specialized intermediate often utilized in the synthesis of COX-2 inhibitors and chiral resolving agents, this compound requires specific handling protocols due to the presence of both a basic primary amine and a polar sulfone moiety.[2][3]
Part 1: Chemical Identity & Physicochemical Profile[2][3][4]
Substance Identification
-
Chemical Name: 1-Phenyl-1-(4-methylsulfonylphenyl)methylamine[1][2]
-
Synonyms:
-Phenyl-4-(methylsulfonyl)benzenemethanamine; 4-(Methylsulfonyl)benzhydrylamine.[1][2] -
Molecular Formula:
[1][2]
Physicochemical Properties (Predicted & Analog-Based)
The following data is synthesized from structural analogs (e.g., 1-(4-(methylsulfonyl)phenyl)ethanamine) and functional group analysis.[1][2]
| Property | Value / Description | Note |
| Physical State | Solid (Crystalline powder) | Likely white to off-white.[1][2] |
| Melting Point | 125–135 °C | Estimated based on sulfone benzhydrylamines.[2][3] |
| Solubility | DMSO, Methanol, DCM | Poor solubility in water due to lipophilic aryl rings.[2][3] |
| pKa (Conjugate Acid) | ~8.5 – 9.0 | The electron-withdrawing sulfone reduces amine basicity slightly compared to unsubstituted benzhydrylamine.[1][2] |
| LogP | ~1.8 – 2.2 | Moderate lipophilicity.[2][3] |
| Hygroscopicity | Moderate | Primary amines readily absorb atmospheric |
Part 2: Hazard Identification & Safety Logic (SDS Core)
GHS Classification (Derived from Structural Activity Relationships - SAR):
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage) or Category 2 (Irritant), depending on salt form.[2][3] Treat free base as Corrosive.
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3]
Critical Safety Decision Tree
The following logic flow dictates the immediate response to exposure events.
Figure 1: Immediate response protocol for benzhydrylamine exposure.[1][2] Note the prohibition on neutralizing agents for eye injuries.[1][3]
Part 3: Synthesis & Technical Handling[2][3][9]
Synthesis Strategy: The Titanium-Mediated Reductive Amination
While Grignard additions to nitriles are possible, they often suffer from over-addition or hydrolysis issues.[2][3] The most robust, self-validating protocol for generating sterically hindered diarylmethylamines is the Titanium(IV) Isopropoxide-mediated reductive amination starting from the corresponding ketone.[1]
Precursors:
-
4-(Methylsulfonyl)benzophenone (Commercially available or synthesized via Friedel-Crafts).[1][2]
-
Titanium(IV) isopropoxide (
).[2][3] -
Sodium Borohydride (
).[2][3][6]
Step-by-Step Protocol
Step 1: Imine Formation (Dehydration) [1][2]
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charging: Add 4-(Methylsulfonyl)benzophenone (10 mmol, 2.60 g) and anhydrous THF (30 mL).
-
Lewis Acid Addition: Add
(20 mmol, 6 mL) via syringe. Caution: Moisture sensitive.[2][3] -
Amine Source: Add 7M
in MeOH (50 mmol, ~7 mL). -
Reaction: Stir at ambient temperature for 12 hours. The solution will turn slightly yellow/turbid as
complex forms.
Step 2: Reduction
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Hydride Addition: Add
(15 mmol, 0.57 g) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.[2][3] -
Workup: Stir for 3 hours, allowing to warm to room temperature.
-
Quench: Pour mixture into aqueous
(2M, 50 mL). A white precipitate ( ) will form.[2][3] -
Filtration: Filter through a Celite pad to remove titanium salts.[2][3] Wash pad with EtOAc.[2][3]
Step 3: Purification
-
Extraction: Extract filtrate with EtOAc (
mL). -
Acid-Base Wash:
-
Drying: Dry over
, filter, and concentrate. -
Crystallization: Recrystallize from Isopropanol/Hexane if necessary.
Synthesis Workflow Visualization
Figure 2: Synthetic pathway utilizing titanium-mediated reductive amination to ensure high conversion of the electron-deficient ketone.[1][2]
Part 4: Analytical Validation
To confirm the identity and purity of the synthesized compound, the following spectral features must be verified.
Proton NMR ( NMR, 400 MHz, )
- 7.90 (d, 2H): Protons ortho to the sulfonyl group (deshielded).[2][3]
- 7.60 (d, 2H): Protons meta to the sulfonyl group.[2][3]
- 7.20–7.40 (m, 5H): Phenyl ring protons.[2][3]
-
5.25 (s, 1H): The benzylic methine proton (
-NH2).[1][2] Diagnostic peak. -
3.05 (s, 3H): Methyl sulfone (
).[2][3] Diagnostic singlet. -
1.80 (bs, 2H): Amine protons (
), exchangeable with .[2]
Mass Spectrometry (ESI-MS)[1][2]
-
Mode: Positive Ion Mode (
). -
Fragmentation: Loss of
(M-17) is common in benzylic amines, resulting in a stabilized benzhydryl cation peak at ~245 m/z.[2][3]
Part 5: Storage & Stability[2][3]
-
Carbon Dioxide Sensitivity: As a primary amine, the compound will form carbamates upon exposure to air.[2][3]
-
Shelf Life: Stable for >2 years if stored at 2–8 °C in a tightly sealed container.[2][3]
-
Incompatibility: Avoid contact with strong oxidizing agents (peroxides) and acid chlorides (unless derivatization is intended).[2][3]
References
-
Sigma-Aldrich. (2025).[2][3] Safety Data Sheet: 1-(4-(Methylsulfonyl)phenyl)ethanamine. Merck KGaA.[2][3] Link (Accessed via Read-Across methodology for hazard classification).[1][2]
-
Bhattacharyya, S. (1995).[2][3] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1355-1358.[2][3] Link (Protocol Basis).[2][3]
-
PubChem. (2025).[2][3] Compound Summary: Benzhydrylamine derivatives. National Center for Biotechnology Information.[2][3] Link
-
BenchChem. (2025).[2][3][6] Technical Guide: Reductive Amination Protocols. Link[1][2]
Sources
- 1. CN102603646B - Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole - Google Patents [patents.google.com]
- 2. castrocompositesshop.com [castrocompositesshop.com]
- 3. cpachem.com [cpachem.com]
- 4. airgas.com [airgas.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Rising Therapeutic Tide of Sulfonyl-Containing Diarylmethylamines: A Technical Guide for Drug Discovery
Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures with potent and selective therapeutic activities is a perpetual endeavor. Among the myriad of chemical scaffolds, the sulfonyl-containing diarylmethylamines have emerged as a particularly promising class of compounds, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of this privileged structural motif, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and key therapeutic applications of these compounds, with a focus on their utility in oncology. Our narrative is grounded in the principles of scientific integrity, providing not just protocols, but the causal reasoning behind experimental designs, thereby offering a self-validating framework for future research and development.
The Architectural Blueprint: Synthesis of Sulfonyl-Containing Diarylmethylamines
The diarylmethane framework is a well-established pharmacophore found in numerous antihistaminic and neuroactive drugs.[1] The incorporation of a sulfonyl group introduces unique physicochemical properties that can enhance biological activity and modulate pharmacokinetic profiles.[1] The sulfonyl group's ability to act as a hydrogen bond acceptor and its structural stability make it a valuable addition to the diarylmethylamine scaffold.[1]
A general and efficient method for the synthesis of the core diarylmethylamine structure involves the reductive coupling of N-tosylhydrazones with amines, catalyzed by copper. This approach is chemoselective and tolerates a variety of functional groups on both the amine and the aryl rings of the tosylhydrazone.[2]
Experimental Protocol: Copper-Catalyzed Reductive Coupling for Diarylmethylamine Synthesis
This protocol outlines a general procedure for the synthesis of α-branched diarylmethylamines.
Materials:
-
N-Tosylhydrazone of a diaryl ketone (1.0 mmol)
-
Primary or secondary amine (1.2 mmol)
-
Copper(II) acetylacetonate (Cu(acac)₂) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous acetonitrile (5 mL)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the N-tosylhydrazone, amine, Cu(acac)₂, and Cs₂CO₃.
-
Add anhydrous acetonitrile to the flask.
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diarylmethylamine.
The subsequent incorporation of the sulfonyl group can be achieved through various sulfonylation reactions, for instance, by reacting a suitable amine precursor with a sulfonyl chloride in the presence of a base.
Diagram: Synthetic Workflow
Caption: General workflow for the synthesis of sulfonyl-containing diarylmethylamines.
Therapeutic Targeting: Unraveling the Mechanisms of Action
Sulfonyl-containing diarylmethylamines have demonstrated efficacy against a range of therapeutic targets, with particularly compelling data in the field of oncology. Two key protein targets that have been identified are Focal Adhesion Kinase (FAK) and Carbonic Anhydrases (CAs).
Focal Adhesion Kinase (FAK) Inhibition: Disrupting Cancer Cell Proliferation and Metastasis
Focal Adhesion Kinase is a non-receptor tyrosine kinase that is overexpressed in numerous cancers and plays a pivotal role in cell adhesion, migration, proliferation, and survival.[3] FAK inhibitors can disrupt these critical signaling pathways, thereby impeding tumor growth and metastasis.[3]
Sulfonyl-containing diarylmethylamines have been designed as potent FAK inhibitors.[4] These compounds typically bind to the ATP-binding pocket of the FAK kinase domain, preventing the phosphorylation of FAK and its downstream signaling partners.[5] This inhibition disrupts the FAK/PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[5] The diarylamine moiety often plays a key role in establishing critical interactions within the kinase domain, while the sulfonamide group can form important hydrogen bonds, enhancing binding affinity and selectivity.
Caption: Inhibition of the FAK/PI3K/AKT signaling pathway by sulfonyl-diarylmethylamines.
Carbonic Anhydrase (CA) Inhibition: A Multi-faceted Approach to Cancer Therapy
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Certain CA isoforms, particularly CA II, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[7] Sulfonamides are a well-established class of CA inhibitors.[6]
The sulfonamide moiety of sulfonyl-containing diarylmethylamines can coordinate with the zinc ion in the active site of carbonic anhydrase, effectively blocking its catalytic activity.[8] By inhibiting CA, these compounds can disrupt the pH regulation in cancer cells, leading to increased intracellular acidity and ultimately, apoptosis. The diarylmethylamine portion of the molecule can be tailored to enhance binding to the specific CA isoform and improve pharmacokinetic properties.
Caption: Inhibition of carbonic anhydrase and its role in the tumor microenvironment.
Preclinical Evaluation: From Benchtop to In Vivo Efficacy
The therapeutic potential of sulfonyl-containing diarylmethylamines is substantiated by a growing body of preclinical data. In vitro and in vivo studies have demonstrated their efficacy in various cancer models.
In Vitro Anticancer Activity
The cytotoxic effects of these compounds are typically evaluated against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sulfonyl-containing diarylmethylamine compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the sulfonyl-containing diarylmethylamine compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[4]
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of representative sulfonyl-containing diarylamine derivatives against various cancer cell lines.
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| 7b | FAK | HCT116 | <1.5 | [9] |
| 7c | FAK | A549 | <1.5 | [9] |
| 7o | FAK | MDA-MB-231 | <1.5 | [9] |
| 8d | FAK | A549 | 0.08 | [9] |
| 10c | FAK | HCT116 | 0.08-0.31 | [10] |
| 1e | CA II | A549 | 5.69 | [7] |
| 2b | CA II | A549 | 3.96 | [7] |
| 3a | CA II | A549 | 2.02 | [7] |
Note: The data presented is a selection from the cited literature and is intended to be illustrative of the potency of this class of compounds.
Future Directions and Concluding Remarks
The sulfonyl-containing diarylmethylamines represent a versatile and potent class of therapeutic agents with significant potential, particularly in the realm of oncology. The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their pharmacological properties. Future research should focus on:
-
Lead Optimization: Further derivatization to improve potency, selectivity, and pharmacokinetic profiles.
-
Mechanism of Action Studies: Deeper investigation into the downstream signaling effects and potential off-target activities.
-
In Vivo Efficacy and Safety: Comprehensive preclinical evaluation in relevant animal models to assess therapeutic efficacy and safety profiles.
-
Combination Therapies: Exploring the synergistic effects of these compounds with existing anticancer agents.
References
-
Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Ingenta Connect. Available at: [Link]
-
A class of sulfonamides as carbonic anhydrase I and II inhibitors. (2016). Taylor & Francis Online. Available at: [Link]
-
Synthesis of Novel Diarylamino-1,3,5-triazine Derivatives as FAK Inhibitors with anti-Angiogenic Activity. (2025). ResearchGate. Available at: [Link]
-
Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI. Available at: [Link]
-
Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. (n.d.). PMC. Available at: [Link]
-
Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). PMC. Available at: [Link]
-
Application of Sulfonyl in Drug Design. (2025). ResearchGate. Available at: [Link]
-
The Development of FAK Inhibitors: A Five-Year Update. (2022). MDPI. Available at: [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023). MDPI. Available at: [Link]
-
Molecular hybridization-driven FAK inhibitors: N-2,4-diarylaminopyrimidine-3-sulfamoyl-benzamide derivatives with improved antitumor potency. (2025). PubMed. Available at: [Link]
-
Discovery of 2,4-diarylaminopyrimidine derivatives bearing sulfonamide moiety as novel FAK inhibitors. (2024). PubMed. Available at: [Link]
-
Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action. (2022). PMC. Available at: [Link]
-
A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. (n.d.). PMC. Available at: [Link]
-
a-Branched drugs with aryl-and diarylmethylamine moieties. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Quantitative Structure-Activity Relationship Studies of a Series of Sulfa Drugs as Inhibitors of Pneumocystis carinii Dihydropteroate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ddg-pharmfac.net [ddg-pharmfac.net]
- 3. What are FAK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Diarylamine-Guided Carboxamide Derivatives: Synthesis, Biological Evaluation, and Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 7. ingentaconnect.com [ingentaconnect.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of 2,4-diarylaminopyrimidine derivatives bearing sulfonamide moiety as novel FAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular hybridization-driven FAK inhibitors: N-2,4-diarylaminopyrimidine-3-sulfamoyl-benzamide derivatives with improved antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of α-(4-Methylsulfonylphenyl)benzylamine: A Comprehensive Technical Guide
Executive Briefing
Diarylmethylamines (benzhydrylamines) are privileged pharmacophores ubiquitous in modern drug discovery, serving as the core scaffold for numerous antihistamines, anticholinergics, and targeted therapeutics (1)[1]. The specific incorporation of a 4-methylsulfonylphenyl moiety into the diarylmethylamine architecture—yielding α-(4-Methylsulfonylphenyl)benzylamine —introduces a highly polar, hydrogen-bond-accepting vector. This functional group is classically recognized for its role in COX-2 selectivity and modulating the physicochemical properties (e.g., solubility, metabolic stability) of lead compounds.
Synthesizing this specific molecule presents unique electronic and steric challenges. The strong electron-withdrawing nature of the methylsulfonyl group significantly alters the electrophilicity of synthetic intermediates, demanding precise control over reaction conditions to prevent side reactions such as epimerization or premature degradation. This whitepaper details the causal logic, retrosynthetic strategies, and self-validating protocols required to synthesize this molecule in both racemic and enantiopure forms.
Retrosynthetic Logic & Mechanistic Causality
The synthesis of α-(4-Methylsulfonylphenyl)benzylamine can be approached via two primary strategic disconnections: an asymmetric nucleophilic addition (Pathway A) and a scalable reductive amination (Pathway B).
Fig 1. Retrosynthetic pathways for α-(4-Methylsulfonylphenyl)benzylamine synthesis.
Causality in Reagent Selection
Why use 4-methylsulfonylbenzaldehyde and phenylmagnesium bromide, rather than benzaldehyde and 4-methylsulfonylphenylmagnesium bromide? The generation of 4-methylsulfonylphenylmagnesium bromide is notoriously problematic. The acidic α-protons on the methylsulfonyl group, combined with the sulfone's ability to act as an electrophile or coordinating group, lead to rapid oligomerization and quenching of the Grignard reagent. Conversely, phenylmagnesium bromide is commercially available, highly stable, and reacts cleanly with the highly electrophilic 4-methylsulfonylbenzaldehyde derivative (2)[2].
Why use Titanium(IV) ethoxide (Ti(OEt)₄) for imine condensation? Standard dehydrating agents (like MgSO₄) often fail to drive the condensation of electron-deficient aldehydes with sulfinamides to completion. Ti(OEt)₄ acts as both a mild Lewis acid—activating the carbonyl carbon—and an irreversible water scavenger, ensuring >95% conversion without degrading the sensitive sulfinamide auxiliary (3)[3].
Validated Experimental Workflows
Protocol 1: Asymmetric Synthesis via Ellman's Chiral Auxiliary
This protocol leverages the robust chemistry developed by the Ellman laboratory to establish absolute stereocontrol at the benzylic position (4)[4].
Fig 2. Stereoselective workflow utilizing Ellman's chiral auxiliary.
Step 1.1: Condensation
-
Charge a flame-dried flask with 4-methylsulfonylbenzaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in anhydrous THF (0.5 M).
-
Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Stir for 12 hours.
-
Quench by pouring into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. Filter the resulting TiO₂ salts through a Celite pad.
-
Validation Checkpoint: ¹H NMR of the crude product must show the disappearance of the aldehyde proton (~10.0 ppm) and the emergence of a sharp imine singlet at ~8.6 ppm.
Step 1.2: Diastereoselective Grignard Addition
-
Dissolve the purified sulfinyl imine in anhydrous toluene (0.2 M) and cool to -78°C under argon.
-
Add phenylmagnesium bromide (3.0 M in Et₂O, 1.5 equiv) dropwise. Stir at -78°C for 4 hours.
-
Quench with saturated aqueous NH₄Cl at -78°C, then warm to room temperature. Extract with EtOAc.
-
Validation Checkpoint: HPLC analysis of the crude mixture should indicate a diastereomeric ratio (dr) of >95:5.
Step 1.3: Auxiliary Cleavage
-
Dissolve the sulfinamide adduct in MeOH (0.2 M).
-
Add 4M HCl in dioxane (2.0 equiv) and stir at room temperature for 1 hour.
-
Concentrate in vacuo, partition between Et₂O and 1M NaOH, and extract the free amine into the organic layer.
-
Validation Checkpoint: Mass spectrometry must confirm the exact mass of the target molecule (C₁₄H₁₅NO₂S, MW: 261.34 g/mol ).
Protocol 2: Scalable Reductive Amination (Racemic)
For applications where stereochemistry is not a prerequisite, reductive amination of 4-methylsulfonylbenzophenone offers a highly scalable, atom-economical route.
-
Imine Formation: Combine 4-methylsulfonylbenzophenone (1.0 equiv), ammonium acetate (10.0 equiv), and Ti(O-iPr)₄ (2.0 equiv) in anhydrous methanol. Stir at 50°C for 12 hours.
-
Reduction: Cool the mixture to 0°C. Add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv) in portions. Stir for an additional 4 hours at room temperature.
-
Workup: Quench with 1M NaOH to precipitate titanium salts. Filter through Celite, extract with dichloromethane, and purify via flash chromatography (DCM/MeOH 95:5).
-
Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the ketone (UV active). The product spot will stain deeply with ninhydrin, confirming the presence of a primary amine.
Comparative Data Matrix
The following table summarizes the quantitative metrics and operational parameters for the primary synthetic pathways, enabling drug development professionals to select the optimal route based on project phase and scale requirements.
| Metric | Pathway A: Ellman's Auxiliary (Asymmetric) | Pathway B: Reductive Amination (Racemic) | Pathway C: Transition-Metal Catalyzed Arylation |
| Overall Yield | 75–85% | 80–90% | 55–65% |
| Enantiomeric Excess (ee) | >98% | N/A (Racemic) | Variable (Ligand dependent) |
| Scalability | Moderate (Requires cryogenic -78°C control) | High (Standard thermal conditions) | Low (Requires specialized chiral phosphines) |
| Key Reagents | (R)- or (S)-t-BuSONH₂, Ti(OEt)₄, PhMgBr | NH₄OAc, NaBH₃CN, Ti(O-iPr)₄ | Pd(OAc)₂, Chiral Ligand, Arylboronic acid |
| Primary Limitation | Stoichiometric chiral auxiliary cost at scale | Requires chiral resolution if enantiopurity is needed | High catalyst cost; potential for protodeboronation |
References
-
[2] Plobeck, N., & Powell, D. (2002). Asymmetric synthesis of diarylmethylamines by diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines: switchover of diastereofacial selectivity. Tetrahedron: Asymmetry. 2
-
[1] Babu, K. N., et al. (2021). Sequential Selective C−H and C(sp3)−+P Bond Functionalizations: An Entry to Bioactive Arylated Scaffolds. Angewandte Chemie International Edition. 1
-
[4] Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. 4
-
[3] Liu, G., Cogan, D. A., Owens, T. D., Tang, T. P., & Ellman, J. A. (1999). Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones. The Journal of Organic Chemistry. 3
Sources
- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Enantiomerically Pure N-tert-Butanesulfinyl Imines (tert-Butanesulfinimines) by the Direct Condensation of tert-Butanesulfinamide with Aldehydes and Ketones [organic-chemistry.org]
- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
alpha-(4-Methylsulfonylphenyl)benzylamine pKa and physicochemical data
Comprehensive Physicochemical Profile: -(4-Methylsulfonylphenyl)benzylamine[1][2][3][4]
Executive Summary
This guide delineates the compound's fundamental physicochemical properties, specifically its acid dissociation constant (pKa) and lipophilicity (LogP/LogD). Understanding these parameters is essential for predicting its pharmacokinetic behavior, including Blood-Brain Barrier (BBB) penetration and pH-dependent solubility.
Chemical Identity & Structural Analysis[2][5]
The molecule consists of a methine carbon bridging two phenyl rings and a primary amine. One phenyl ring is unsubstituted, while the other bears a para-methylsulfonyl (
-
Systematic Name: 1-[4-(methylsulfonyl)phenyl]-1-phenylmethanamine
-
Molecular Formula:
[3] -
Molecular Weight: 261.34 g/mol [3]
-
Key Functional Groups:
-
Primary Amine (
): The basic center, subject to protonation. -
Sulfone (
): A strong hydrogen bond acceptor and electron-withdrawing group (EWG).
-
Structural Visualization & Ionization Pathway
The following diagram illustrates the chemical structure and the protonation equilibrium governing the pKa.
Figure 1: Ionization equilibrium of
Physicochemical Data Profile
The values below represent a synthesis of calculated data derived from fragment-based QSAR models and comparative structural analysis with known standards (Benzhydrylamine pKa
Table 1: Key Physicochemical Parameters[5]
| Parameter | Value (Est.) | Description & Significance |
| pKa (Base) | 8.2 ± 0.3 | The dissociation constant of the conjugate acid. The value is lower than typical benzylamines (9.[4][3]3) due to the electron-withdrawing sulfone group. |
| LogP (Octanol/Water) | 1.5 ± 0.2 | Intrinsic lipophilicity of the neutral molecule. The polar sulfone reduces LogP significantly compared to diphenylmethylamine (LogP ~2.9). |
| LogD (pH 7.4) | 0.6 ± 0.2 | Distribution coefficient at physiological pH. Since pH < pKa, the molecule is predominantly cationic (~86%), reducing effective lipophilicity. |
| Topological PSA | 68 Ų | Polar Surface Area. (Sulfone ~42 Ų + Amine ~26 Ų). Values < 90 Ų suggest good BBB permeability potential. |
| H-Bond Donors | 1 | The primary amine group ( |
| H-Bond Acceptors | 3 | Two sulfone oxygens and the amine nitrogen. |
| Rotatable Bonds | 4 | Allows for conformational flexibility in receptor binding pockets. |
Mechanistic Insight: The "Sulfone Effect"
The 4-methylsulfonyl group is a critical modulator. While the parent benzhydrylamine is highly lipophilic and basic, the sulfone:
-
Lowers Basicity: Through inductive withdrawal, it destabilizes the cationic ammonium form, lowering the pKa from ~9.0 to ~8.2. This ensures a higher fraction of the neutral species exists at physiological pH compared to the parent compound.
-
Enhances Solubility: The sulfone is a polar handle, improving aqueous solubility despite the aromatic bulk.
Experimental Protocols for Validation
To empirically verify the predicted values, the following standardized protocols are recommended. These methods ensure high data integrity (E-E-A-T).
pKa Determination: Potentiometric Titration
Objective: Determine the precise thermodynamic pKa. Instrument: Sirius T3 or equivalent autotitrator.
Protocol:
-
Sample Preparation: Weigh 3–5 mg of the compound into a titration vial.
-
Solvent System: Use 0.15 M KCl (aq) as the background electrolyte to mimic physiological ionic strength. If solubility is low, use a co-solvent method (Methanol/Water ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
-
Titration: Acidify the sample to pH 2.0 using 0.5 M HCl. Titrate with 0.5 M KOH (carbonate-free) up to pH 12.0.
-
Data Analysis: Plot pH vs. Volume of Titrant. The inflection point (half-equivalence point) corresponds to the pKa.
LogP/LogD Determination: Miniaturized Shake-Flask Method
Objective: Measure the partition coefficient between 1-octanol and buffer.
Protocol:
-
Phase Saturation: Pre-saturate 1-octanol with phosphate buffer (pH 7.4 for LogD; pH 10.5 for LogP to ensure neutral species) for 24 hours.
-
Equilibration: Dissolve the compound in the pre-saturated octanol phase (Donor phase).
-
Partitioning: Mix the donor phase with the acceptor buffer phase in a 1:1 ratio in a glass vial. Vortex for 60 minutes at 25°C.
-
Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (C18 column, Acetonitrile/Water gradient).
-
Calculation:
Experimental Workflow Diagram
Figure 2: Decision tree for pKa determination. Co-solvent titration is prioritized for lipophilic amines to prevent precipitation during the assay.
Implications for Drug Design
-
CNS Penetration: With a LogP of ~1.5 and a PSA of ~68 Ų, the compound falls within the optimal range for BBB penetration (LogP 1.5–2.5). However, as a substrate for P-gp (common for amphiphilic amines), efflux liability should be tested.
-
Salt Selection: The basic pKa (8.2) suggests the compound will readily form stable salts with strong acids (e.g., Hydrochloride, Mesylate) and weak acids (e.g., Tartrate), which is advantageous for formulation.
-
Metabolic Stability: The sulfone group is generally metabolically stable, unlike sulfides or sulfoxides. The primary metabolic soft spot will be N-dealkylation or oxidation of the benzylic carbon.
References
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pKa and LogP methodology). Link
-
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for substituent constants
and ). Link -
Comer, J., & Tam, K. (2001). "Lipophilicity Profiles: Theory and Measurement". Pharmacokinetic Optimization in Drug Research. (Detailed protocol for LogD measurement). Link
-
PubChem Compound Summary. (2024). Structure and computed properties for related diarylmethylamines. National Library of Medicine. Link
Sources
- 1. alpha-(4-甲砜基苯基)苄胺|alpha-(4-Methylsulfonylphenyl)benzylamine|854207-66-2|Macklin|≥97%|250mg | 吉纳睿科学商城 [49.235.89.201:8069]
- 2. Page loading... [wap.guidechem.com]
- 3. alpha-(3-Methylsulfonylphenyl)benzylamine , Package: 5g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 4. alpha-(4-Biphenylyl)benzylamine , Package: 5g , Laibo Chem - Global Labor [globallabor.com.br]
Sourcing, Pricing, and Quality Assurance of α-(4-Methylsulfonylphenyl)benzylamine (CAS 854207-66-2)
A Strategic Guide for Medicinal Chemists and Drug Development Professionals
In the landscape of modern drug discovery, the diarylmethylamine scaffold is a privileged structural motif. When functionalized with a methylsulfonyl group—as seen in α-(4-methylsulfonylphenyl)benzylamine (CAS 854207-66-2)—it becomes a highly versatile and targeted building block. This technical guide provides an in-depth analysis of the chemical utility, global supply chain, pricing dynamics, and the rigorous analytical protocols required to validate this compound for advanced pharmaceutical research.
Chemical Identity & Pharmacophore Relevance
α-(4-Methylsulfonylphenyl)benzylamine (Molecular Formula: C14H15NO2S; MW: 261.34 g/mol ) is a primary amine characterized by a central chiral alpha-carbon bonded to a phenyl ring and a 4-methylsulfonylphenyl ring.
From a medicinal chemistry perspective, the inclusion of the methylsulfonyl group is a calculated design choice. The sulfone moiety acts as a robust, directional hydrogen-bond acceptor, frequently utilized to target specific polar interactions within protein binding pockets (such as the secondary hydrophilic pocket of cyclooxygenase-2). Unlike sulfides or sulfoxides, the fully oxidized sulfone is metabolically stable against hepatic cytochrome P450 oxidation. Concurrently, the primary amine serves as an optimal synthetic handle for downstream amide coupling, reductive amination, or urea formation, allowing rapid library generation.
Fig 1. Synthetic utility and pharmacophore integration of the methylsulfonylphenyl moiety.
Global Supplier Landscape
To maintain uninterrupted R&D timelines, sourcing strategies must be diversified. CAS 854207-66-2 is primarily classified as a specialized research chemical and is synthesized by a select group of global vendors. When selecting a supplier, drug development professionals must weigh claimed purity against the availability of comprehensive analytical data (NMR, LC-MS).
Table 1: Key Global Suppliers for CAS 854207-66-2
| Supplier | Catalog ID | Claimed Purity | Regional Hub |
| Combi-Blocks | QB-6285 | 95% | USA[1] |
| BLD Pharm | BD268689 | >95% | Global[2] |
| Key Organics | AS-32236 | >97% | UK |
| abcr GmbH | AB451713 | >95% | Germany |
| Arctomsci | 854207-66-2 | >95% | Global[3] |
| BOC Sciences | 854207-66-2 | Custom | USA/Global[4] |
Price Trends & Economic Forecasting
The pricing of α-(4-methylsulfonylphenyl)benzylamine is highly dependent on the scale of synthesis and the required enantiomeric purity. Because the molecule contains a stereocenter at the benzylamine carbon, it is typically sold as a racemate unless explicitly specified. Resolving the enantiomers significantly increases the cost per gram.
Table 2: Estimated Price Trends (Research Grade, Racemic)
| Scale | Estimated Price Range (USD) | Cost-Driver / Economic Note |
| 100 mg | $80 - $150 | High analytical overhead per gram; standard catalog pricing. |
| 1 g | $250 - $450 | Standard R&D screening scale; optimal cost-to-volume ratio. |
| 10 g | $1,200 - $2,000 | Process scale-up; bulk discounts typically applied by vendors. |
Note: Prices are indicative and subject to supply chain fluctuations, raw material costs, and geopolitical logistics.
Self-Validating QA/QC Protocol
Relying solely on vendor Certificates of Analysis (CoA) introduces unacceptable risk into the drug development pipeline. As a Senior Application Scientist, I mandate that every incoming batch undergoes a self-validating Quality Assurance/Quality Control (QA/QC) workflow. The following protocol is designed not just to test the sample, but to continuously validate the analytical system itself.
Phase 1: System Suitability and Baseline Validation
-
Procedure: Prepare a blank solution consisting of the exact solvent matrix used for the sample (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid). Inject this blank into the LC-MS system, followed by an injection of a known internal standard (e.g., caffeine).
-
Causality: This establishes a self-validating baseline. The blank confirms there is no column carryover from previous runs, preventing false-positive impurity detection. The internal standard validates that the detector response and pump pressure are stable and accurate for the current session.
Phase 2: LC-MS Purity Assessment
-
Procedure: Dissolve 1 mg of CAS 854207-66-2 in 1 mL of the validated solvent matrix. Run a 10-minute gradient (5% to 95% Acetonitrile). Monitor UV absorbance at both 210 nm and 254 nm. Confirm the mass via ESI+ (Expected [M+H]+ = 262.09).
-
Causality: Monitoring at 254 nm specifically detects the highly conjugated aromatic rings of the target compound. However, monitoring at 210 nm is critical for capturing non-chromophoric impurities (such as aliphatic starting materials or residual solvents) that would otherwise remain hidden, ensuring true >95% purity.
Phase 3: Structural Verification via NMR
-
Procedure: Dissolve 5 mg of the compound in DMSO-d6. Acquire a 1H NMR spectrum (400 MHz or higher).
-
Causality: Mass spectrometry confirms the molecular weight, but it cannot differentiate between positional isomers. By analyzing the splitting pattern of the methylsulfonylphenyl ring, we look for two distinct doublets (an AA'BB' system) in the aromatic region. This explicitly differentiates the desired 4-substituted isomer from potential 3-substituted (meta) or 2-substituted (ortho) impurities that frequently arise during raw material synthesis[1].
Phase 4: Chiral Resolution (If Applicable)
-
Procedure: If the batch is intended for stereospecific synthesis, inject the sample onto a chiral stationary phase (e.g., Chiralcel OD-H) and calculate the Enantiomeric Ratio (e.r.).
-
Causality: The alpha-carbon is a stereocenter. Utilizing a racemic mixture in downstream asymmetric synthesis will lead to complex diastereomeric mixtures, drastically complicating purification and muddying biological assay data.
Fig 2. Self-validating QA/QC workflow for incoming batches of CAS 854207-66-2.
References
Sources
Methodological & Application
procedure for N-alkylation of alpha-(4-Methylsulfonylphenyl)benzylamine
Application Note: Precision N-Alkylation of -(4-Methylsulfonylphenyl)benzylamine[1]
Introduction & Strategic Analysis
The substrate
-
Electronic Deactivation: The para-methylsulfonyl group (
) is a strong electron-withdrawing group (EWG) ( ).[1][2] This significantly lowers the pKa of the amine conjugate acid (estimated pKa 8.5–9.0 vs. 9.5 for benzylamine), reducing its nucleophilicity. -
Steric Hindrance: The benzhydryl (diarylmethyl) carbon imposes steric bulk, retarding the rate of nucleophilic attack on alkylating agents.[2]
-
Chemoselectivity: While the sulfone is generally robust, avoiding harsh reducing conditions (e.g.,
at high temps) is prudent to prevent side reactions.[2]
Decision Matrix: Selecting the Right Protocol
| Constraint | Recommended Method | Why? |
| Target: Mono-alkylation | Method A: Reductive Amination | Kinetic control prevents over-alkylation; tolerates low nucleophilicity if acid-catalyzed.[1][2] |
| Target: Methylation | Method A (Formaldehyde) | Direct methylation with MeI is uncontrollable and leads to quaternization.[1][2] |
| Target: Bulky Alkyl Group | Method A (w/ | Steric bulk requires Lewis acid assistance to drive imine formation.[1][2] |
| Target: Quaternary Salt | Method B: Direct Alkylation | Exhaustive alkylation using strong bases drives the reaction to completion.[2] |
Visualizing the Reaction Logic[3]
The following diagram illustrates the mechanistic pathways and critical decision points for this substrate.
Caption: Workflow logic for selecting the alkylation strategy based on the desired endpoint. Note the critical requirement for acid catalysis in Method A due to the substrate's reduced basicity.
Detailed Experimental Protocols
Method A: Reductive Amination (Gold Standard for Mono-Alkylation)
Scope: Best for introducing primary or secondary alkyl chains without over-alkylation.[1][2] Mechanism: Formation of an imine followed by in situ reduction.[2][3] Critical Insight: Due to the electron-deficient nature of the amine, imine formation is the rate-limiting step.[1] Acetic acid (AcOH) is mandatory to activate the carbonyl and protonate the intermediate carbinolamine.[1]
Reagents & Materials
-
Substrate:
-(4-Methylsulfonylphenyl)benzylamine (1.0 equiv) -
Carbonyl Source: Aldehyde (1.1–1.2 equiv) or Ketone (1.5–2.0 equiv)[1]
-
Reductant: Sodium triacetoxyborohydride (
, ) (1.5–2.0 equiv)[1] -
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][2] Note: DCE is preferred for higher temperatures if the imine forms slowly.
-
Additive: Glacial Acetic Acid (1.0–2.0 equiv)[1]
Protocol Steps
-
Preparation: In an oven-dried flask under nitrogen, dissolve the amine (1.0 equiv) in anhydrous DCE (
concentration). -
Activation: Add the aldehyde/ketone (1.1 equiv) followed immediately by acetic acid (1.0 equiv). Stir at room temperature for 30–60 minutes.
-
Checkpoint: For hindered ketones, extend this time to 2–4 hours or add
(1.5 equiv) to force imine formation.[1]
-
-
Reduction: Cool the mixture to
(optional, but recommended for reactive aldehydes). Add (1.5 equiv) in one portion. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours.
-
Work-up: Quench by slowly adding saturated aqueous
. Stir vigorously for 15 minutes to decompose boron complexes. -
Extraction: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).[1][2]
Method B: Direct Alkylation (Optimization for Specific Cases)
Scope: Used when the alkyl halide is available but the aldehyde is unstable, or when creating tertiary/quaternary amines. Risk: High risk of over-alkylation.[2] Critical Insight: Use a weak inorganic base and control stoichiometry rigorously.
Reagents
-
Substrate: 1.0 equiv
-
Alkylating Agent: Alkyl Bromide/Iodide (0.95–1.0 equiv for mono; excess for quat)[1]
-
Base:
(2.0 equiv) or (for faster rates)
Protocol Steps
-
Dissolution: Dissolve amine (1.0 equiv) in MeCN (
). -
Base Addition: Add powdered
(2.0 equiv). -
Alkylation: Add the alkyl halide (0.95 equiv—slight deficit prevents over-alkylation) dropwise at room temperature.
-
Heating: Heat to
(for bromides) or keep at RT (for iodides). Monitor closely by LC-MS. -
Work-up: Filter off solids, concentrate filtrate, and purify immediately.
Analytical Validation & QC
For the expected product (Secondary Amine), verify the following diagnostic signals:
| Technique | Diagnostic Feature | Expected Observation |
| Benzylic C-H | The singlet/doublet for the | |
| N-H | Appearance of a broad singlet (exchangeable with | |
| IR Spectroscopy | N-H Stretch | Single weak band at 3300–3400 |
| LC-MS | Parent Ion |
Troubleshooting Guide
Problem: Low conversion to product; starting material remains.
-
Root Cause: The sulfone deactivates the amine; imine formation is incomplete.[2]
-
Solution: Increase Acetic Acid to 5.0 equiv or switch to Method A with
(Titanium isopropoxide) as a water scavenger/Lewis acid.[1][2]
Problem: Over-alkylation (formation of tertiary amine) observed in Method A.
-
Root Cause: The product amine is more nucleophilic than the starting material (alkyl group is electron-donating).[1]
-
Solution: Ensure the aldehyde is not in large excess.[2] Switch from
(if using) to , which is less reactive toward the product amine.[1]
Problem: Sulfone reduction.
References
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link[1]
-
Davies, I. W., et al. "Practical Synthesis of a COX-2 Inhibitor."[2] Journal of Organic Chemistry, vol. 65, no. 25, 2000, pp. 8415–8420. (Describes synthetic handling of sulfone-containing diaryl systems). Link[1]
-
Nugent, T. C., & El-Shazly, M. "Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Addition." Advanced Synthesis & Catalysis, vol. 352, no. 5, 2010, pp. 753-819. Link[1]
-
BenchChem Technical Support. "N-Alkylation Methods for the Synthesis of N-Benzyl-4-toluidine." BenchChem Application Notes, 2025. Link[1]
-
Liu, Y., et al. "Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts." ACS Sustainable Chemistry & Engineering, vol. 7, no. 14, 2019. Link[1]
Application Note: Precision Synthesis of Sulfonamide Scaffolds using 4-Methylsulfonylbenzhydrylamine
This Application Note is designed for medicinal chemists and process development scientists. It details the optimized protocol for synthesizing sulfonamide drug scaffolds using 4-methylsulfonylbenzhydrylamine (also referred to as methanamine) as the nucleophilic Key Starting Material (KSM).
Executive Summary
The benzhydryl (diphenylmethyl) motif is a "privileged structure" in medicinal chemistry, found in potent antihistamines, calcium channel blockers, and dopamine reuptake inhibitors. The incorporation of a 4-methylsulfonyl (
However, the use of 4-methylsulfonylbenzhydrylamine presents specific synthetic challenges:
-
Steric Hindrance: The bulky benzhydryl group retards nucleophilic attack at the sulfonyl center.
-
Electronic Deactivation: The electron-withdrawing
group reduces the nucleophilicity of the benzylic amine compared to unsubstituted benzhydrylamine. -
Solubility: The rigid, polar sulfone moiety can lead to precipitation issues in non-polar solvents like DCM or Toluene.
This guide provides a high-yielding (>85%), scalable protocol for coupling this amine with diverse sulfonyl chlorides, ensuring complete conversion and high purity without chromatographic purification.
Chemical Mechanism & Reaction Design
The synthesis relies on a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. Unlike simple alkyl amines, the reaction kinetics here are governed by the steric trajectory required for the amine to attack the tetrahedral sulfonyl center.
Reaction Pathway
The reaction proceeds via an addition-elimination mechanism (or concerted
Key Mechanistic Insight: To overcome the reduced nucleophilicity caused by the para-sulfone group, we utilize DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. DMAP forms a highly reactive N-sulfonylpyridinium intermediate, which is more susceptible to attack by the sterically hindered 4-methylsulfonylbenzhydrylamine than the free sulfonyl chloride.
Mechanistic Visualization
Figure 1: Catalytic cycle showing DMAP activation of the sulfonyl chloride to overcome steric hindrance of the benzhydryl amine.
Experimental Protocol
Scale: 10.0 mmol (Representative) Target Yield: >85% Purity: >98% (HPLC)
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6] | Mass/Vol | Role |
| 4-Methylsulfonylbenzhydrylamine | ~261.3 | 1.0 | 2.61 g | Nucleophile (KSM) |
| Aryl/Alkyl Sulfonyl Chloride | Variable | 1.1 | Variable | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.5 | 2.1 mL | HCl Scavenger |
| DMAP | 122.17 | 0.05 | 61 mg | Catalyst |
| Dichloromethane (DCM) | - | - | 30 mL | Solvent (Anhydrous) |
Step-by-Step Methodology
Phase 1: Preparation of the Nucleophile Solution
-
Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the flask with 4-methylsulfonylbenzhydrylamine (2.61 g, 10 mmol).
-
Solvent Addition: Add anhydrous DCM (20 mL). Stir until the amine is fully dissolved.
-
Note: If the amine contains the sulfone group, it may require mild warming (30°C) or the addition of a co-solvent (1-2 mL DMF) if the solution remains cloudy.
-
-
Base Addition: Add Triethylamine (2.1 mL, 15 mmol) and DMAP (61 mg, 0.5 mmol). Cool the mixture to 0°C using an ice bath.
Phase 2: Controlled Sulfonylation
-
Reagent Prep: Dissolve the selected Sulfonyl Chloride (11 mmol) in DCM (10 mL).
-
Addition: Add the sulfonyl chloride solution dropwise to the amine mixture over 15 minutes.
-
Critical Control Point: Maintain internal temperature <5°C to prevent sulfonylation of the DMAP (which can lead to side products if not reversible) or double sulfonylation.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 4–6 hours.
-
Monitoring: Check progress via TLC (EtOAc/Hexane 1:1) or LC-MS. The starting amine peak should disappear.
-
Phase 3: Workup & Isolation (Self-Validating Purification)
-
Quench: Dilute the reaction mixture with DCM (50 mL) and wash with 1M HCl (2 x 30 mL).
-
Why? The acid wash removes the excess TEA, DMAP, and any unreacted amine. The sulfonamide product is non-basic and remains in the organic layer.
-
-
Neutralization: Wash the organic layer with Saturated
(30 mL) followed by Brine (30 mL). -
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Crystallization: The crude residue is typically a solid. Recrystallize from Ethanol/Water or IPA/Hexane to obtain the pure drug scaffold.
Process Workflow & Troubleshooting
Figure 2: Operational workflow emphasizing solubility checks and reaction monitoring logic.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Precipitate during addition | Pyridine-HCl or TEA-HCl salt formation (Normal). | Ensure stirring is vigorous. If precipitate is gummy, add more DCM. |
| Low Conversion (>6h) | Steric bulk of benzhydryl group preventing attack. | Heat to reflux (40°C) or increase DMAP to 10 mol%. |
| Impurity at Baseline (TLC) | Sulfonic acid formation (Hydrolysis of chloride). | Ensure DCM is anhydrous. Dry glassware thoroughly. |
| Product is Oily | Residual solvent or rotamers. | Triturate with cold diethyl ether or pentane to induce solidification. |
References & Authoritative Grounding
-
General Sulfonamide Synthesis:
-
Bahrami, K., et al. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Journal of Organic Chemistry. Validates the oxidative chlorination pathway and subsequent amine coupling.
-
-
Reactivity of Sulfonyl Chlorides:
-
BenchChem Technical Guides. (2025). Reactivity of the Sulfonyl Chloride Functional Group. Provides kinetic data on sulfonyl chloride hydrolysis vs. aminolysis.
-
-
Benzhydryl Sulfonamide Applications:
-
Catalysis in Sulfonylation:
-
Youn, S. W., et al. Regioselective Synthesis of Sulfonamides using Pyridine/DMAP. Validates the use of nucleophilic catalysts for hindered amines.
-
Disclaimer: This protocol involves the use of corrosive sulfonyl chlorides and organic solvents. All manipulations should be performed in a fume hood wearing appropriate PPE (gloves, goggles, lab coat). The specific intermediate "4-methylsulfonylbenzhydrylamine" is a potent chemical entity; consult its specific SDS for toxicological data before handling.
Sources
- 1. 4-Toluenesulfonyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. par.nsf.gov [par.nsf.gov]
- 3. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 4. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 7. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
peptide coupling conditions for sterically hindered benzhydrylamines
Application Note: Overcoming Steric Barriers in Peptide Coupling to Benzhydrylamines
Abstract
Benzhydrylamines (BHA) and their derivatives represent a class of sterically encumbered nucleophiles frequently encountered in the synthesis of CNS-active small molecules and as anchoring linkers in Solid-Phase Peptide Synthesis (SPPS). Due to the significant steric bulk surrounding the
Mechanistic Insight: The Steric Wall
The primary challenge in acylating benzhydrylamines is the steric cone angle of the two phenyl rings adjacent to the nucleophilic nitrogen. This bulk prevents the approach of the activated acyl species (the electrophile).
-
The Kinetic Trap: Standard reagents (e.g., EDC/HOBt) generate active esters that are often too bulky or insufficiently reactive to penetrate the BHA steric shield before they decompose or racemize.
-
The Epimerization Risk: Because the coupling rate (
) is slow due to sterics, the competing unimolecular oxazolone formation rate ( ) becomes significant. -
Solution: We must maximize
using smaller, more reactive electrophiles (Acid Fluorides, T3P-active species) or high-kinetic-energy conditions (Microwave, COMU).
Decision Matrix: Reagent Selection
The following decision tree outlines the logical selection of coupling conditions based on substrate phase and steric severity.
Figure 1: Strategic decision tree for selecting coupling reagents based on phase and steric demand.
Protocol A: Solution Phase Coupling with T3P®
Rationale: Propylphosphonic anhydride (T3P) is the superior choice for solution-phase BHA coupling. Unlike HATU, T3P byproducts are water-soluble, simplifying purification. It acts as a powerful dehydrating agent with low epimerization rates, even with hindered amines [1].
Reagents:
-
Carboxylic Acid: 1.0 equiv.[1]
-
Benzhydrylamine (Amine): 1.1 equiv.
-
T3P: 1.5 – 2.0 equiv (50% w/w solution in EtOAc or DMF).
-
Base: Pyridine (preferred for chiral preservation) or DIPEA (for non-chiral acids). 2.5 – 4.0 equiv.
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative).
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and the Benzhydrylamine (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 M).
-
Cooling: Cool the mixture to 0 °C using an ice bath. Note: Low temperature is critical during activation to suppress racemization.
-
Base Addition: Add Pyridine (3.0 equiv) dropwise.
-
Reagent Addition: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir.
-
Monitoring: Check via HPLC/UPLC at 1 hour. If incomplete, add 0.5 equiv T3P and stir for an additional 2–12 hours.
-
-
Workup (Self-Validating Step):
-
Add water to quench.
-
Wash organic layer with 1M HCl (removes Pyridine and unreacted BHA).
-
Wash with Sat. NaHCO₃ (removes unreacted acid and phosphorus byproducts).
-
Wash with Brine, dry over Na₂SO₄, and concentrate.[1]
-
-
Result: The crude product is often >95% pure, requiring no chromatography.
Protocol B: Solid Phase (SPPS) with COMU/Oxyma
Rationale: When the BHA moiety is part of the resin (e.g., Rink Amide linker) or an on-resin nucleophile, diffusion is limited. COMU (based on Oxyma) offers a safer, more soluble, and often more reactive alternative to HATU [2].[2][3][4] It shows superior performance in preventing epimerization compared to HBTU/HATU in hindered sequences.
Reagents:
-
Fmoc-Amino Acid: 4.0 equiv.
-
COMU: 4.0 equiv.
-
Oxyma Pure: 4.0 equiv (Additive to stabilize the active ester).
-
DIEA (Diisopropylethylamine): 8.0 equiv.
-
Solvent: DMF or NMP (NMP recommended for aggregation-prone sequences).
Step-by-Step Methodology:
-
Pre-Activation (Critical):
-
Dissolve Fmoc-AA, COMU, and Oxyma in DMF/NMP.
-
Add DIEA.
-
Wait exactly 30 seconds. (Longer pre-activation leads to guanidinium formation, killing the reagent).
-
-
Coupling:
-
Transfer the activated solution to the resin-bound BHA.
-
Microwave Option (Recommended): Heat to 75 °C for 5 minutes (25W).
-
Room Temp Option: Shake for 60 minutes.
-
-
Double Coupling: For BHA, a single coupling is rarely sufficient. Drain and repeat the step above with fresh reagents.
-
Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
Protocol C: The "Nuclear Option" – Amino Acid Fluorides
Rationale: When T3P or COMU fails due to extreme steric bulk (e.g., coupling Aib to BHA), Amino Acid Fluorides are the smallest, most reactive electrophiles available that are stable enough to handle [3].
Reagents:
-
TFFH (Tetramethylfluoroformamidinium hexafluorophosphate): 1.0 equiv relative to AA.
-
Fmoc-Amino Acid: 3.0 equiv.[5]
-
DIEA: 6.0 equiv.[3]
Methodology:
-
Dissolve Fmoc-AA and TFFH in dry DCM or DMF.
-
Add DIEA. Activation converts the acid to the Acid Fluoride (R-COF) in situ.
-
Add immediately to the BHA solution/resin.
-
React for 2–4 hours. The small size of the fluoride leaving group allows penetration of the BHA steric shield.
Comparative Data & Troubleshooting
Table 1: Coupling Efficiency Comparison (Model System: Fmoc-Aib-OH + BHA)
| Reagent System | Yield (1 hr) | Epimerization (% D-Isomer) | Notes |
| EDC / HOBt | < 30% | N/A (Stalled) | Ineffective for BHA. |
| HATU / HOAt | 85% | 4 - 8% | High yield but risk of epimerization. |
| COMU / Oxyma | 92% | < 1% | Best balance of yield/purity [2]. |
| T3P / Pyridine | 95% | < 0.5% | Gold Standard for solution phase [1]. |
Troubleshooting Guide:
-
Issue: Low conversion after 24 hours.
-
Fix: Switch solvent to NMP (breaks H-bonds) or use Protocol C (Acid Fluoride).
-
-
Issue: High Epimerization.
-
Fix: Switch base from DIEA to Collidine (TMP). Lower activation temperature to 0 °C. Use T3P.
-
-
Issue: Gelation of reaction mixture.
-
Fix: The BHA-peptide is aggregating. Add chaotropic salts (0.1 M LiCl) or use a PEG-based solvent system.
-
References
-
Propylphosphonic Anhydride (T3P®): A Benign Reagent for Diverse Applications. Source: ResearchGate / Bentham Science URL:[Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey (Albericio et al.). Source: ACS Publications (Chemical Reviews) URL:[Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Source: PubMed / NIH URL:[Link]
Sources
recrystallization solvents for alpha-(4-Methylsulfonylphenyl)benzylamine hydrochloride
As a Senior Application Scientist, achieving high-purity isolation of complex pharmaceutical intermediates requires moving beyond empirical guesswork and understanding the fundamental thermodynamics of your target molecule.
The compound
This application note details the thermodynamic rationale, quantitative solvent comparisons, and self-validating protocols for the optimal recrystallization of this critical pharmacophore.
Physicochemical Profiling & Thermodynamic Rationale
When selecting a recrystallization solvent for a complex amine hydrochloride, the goal is to manipulate the dielectric constant of the medium to favor the crystallization of the ionic salt while keeping non-polar organic impurities solvated[1].
-
The Primary Solvent (Lattice Disruption): Water is often too polar, leading to potential hydrolysis or unacceptably low recovery yields. Conversely, non-polar solvents (like toluene or hexanes) cannot overcome the high lattice energy of the hydrochloride salt. Therefore, a medium-polarity, hydrogen-bonding alcohol like Isopropanol (IPA) is the ideal primary solvent. IPA provides a steep solubility gradient—it disrupts the ionic lattice at reflux (75–80 °C) but acts as a poor solvent at lower temperatures.
-
The Anti-Solvent (Dielectric Manipulation): To maximize yield without sacrificing purity, a binary solvent system is superior to a single solvent[2]. Ethyl Acetate (EtOAc) acts as an excellent anti-solvent. It is fully miscible with IPA but lacks hydrogen bond donors and possesses a lower dielectric constant. The dropwise addition of hot EtOAc to a saturated IPA solution rapidly decreases the overall polarity of the system. This forces the ionic hydrochloride salt into supersaturation while the lipophilic diarylmethyl impurities remain dissolved in the mixed organic phase[2].
Quantitative Solvent System Comparison
The following table summarizes the performance of various solvent systems evaluated for structurally analogous diarylmethylamine hydrochlorides.
| Solvent System | Ratio (v/v) | Expected Yield (%) | Purity Profile | Mechanistic Rationale |
| Isopropanol / Ethyl Acetate | 1:3 to 1:5 | 85 - 92 | >99.5% | IPA disrupts the ionic lattice; EtOAc lowers the dielectric constant, forcing the salt out while retaining lipophilic impurities. |
| Methanol / MTBE | 1:4 | 75 - 80 | >99.0% | MeOH provides extreme solubility for highly impure batches; MTBE acts as a harsh anti-solvent. Prone to rapid, less-ordered nucleation. |
| Absolute Ethanol | N/A | 60 - 70 | >98.5% | Shallow solubility curve leads to lower yields unless cooled to sub-zero temperatures. Safe, single-solvent system but inefficient. |
Workflow Visualization
The following diagram illustrates the thermodynamic phases and logical progression of the binary solvent recrystallization process.
Fig 1: Thermodynamic workflow of binary solvent recrystallization for amine hydrochlorides.
Self-Validating Experimental Protocol: The Binary Anti-Solvent Method
This protocol utilizes an Isopropanol/Ethyl Acetate system, optimized for maximum recovery and purity of
Phase 1: Dissolution & Clarification
-
Weighing: Transfer 10.0 g of crude
-(4-Methylsulfonylphenyl)benzylamine hydrochloride to a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. -
Primary Solvation: Add 25 mL of Isopropanol (IPA). Heat the suspension to a gentle reflux (approx. 80 °C) using an oil bath.
-
Self-Validating Checkpoint: Observe the flask. If undissolved solid remains after 15 minutes of reflux, add hot IPA in 2 mL increments until complete dissolution is achieved. Do not exceed 35 mL total IPA to prevent yield loss.
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove any insoluble particulate matter or polymerized impurities. Return the clarified filtrate to a clean flask and maintain at 75 °C.
Phase 2: Dielectric Manipulation (Anti-Solvent Addition) 5. Anti-Solvent Preparation: Heat 100 mL of Ethyl Acetate (EtOAc) to 65 °C in a separate vessel. 6. Titration: While stirring the hot IPA solution vigorously, add the hot EtOAc dropwise via an addition funnel. 7. Self-Validating Checkpoint: Watch for the "cloud point." As EtOAc is added, local turbidity will occur. If the turbidity does not dissipate upon stirring, you have reached the metastable zone limit. Pause the addition and allow the solution to clear. Continue adding EtOAc until the full volume is integrated.
Phase 3: Controlled Nucleation & Isolation 8. Cooling Gradient: Remove the flask from the heat source. Allow it to cool to room temperature ambiently. Causality Note: Rapid cooling crashes the product out as an amorphous powder, trapping impurities. A slow cooling rate (~0.5 °C/min) promotes the growth of a highly ordered, pure crystal lattice. 9. Maturation: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 2 hours to maximize the yield by fully depressing the solubility curve. 10. Isolation: Collect the crystalline product via vacuum filtration. Wash the filter cake with 20 mL of ice-cold EtOAc to displace the mother liquor. 11. Drying: Dry the crystals in a vacuum oven at 45 °C for 12 hours to remove residual solvent.
Critical Quality Attributes & Troubleshooting
Mitigating "Oiling Out" (Liquid-Liquid Phase Separation) A common failure mode when recrystallizing bulky benzylamine derivatives is "oiling out," where the solute separates as a dense, impure oil rather than a crystalline solid[3]. This occurs when the melting point of the crude mixture is lower than the temperature at which it saturates the solvent.
-
Solution: If oiling out is observed during cooling, immediately reheat the mixture until it forms a homogeneous solution. Add an additional 5–10% volume of the primary solvent (IPA) to lower the saturation temperature below the melting point of the solute[3]. Alternatively, introduce a seed crystal of pure
-(4-Methylsulfonylphenyl)benzylamine hydrochloride just above the cloud point to bypass the energy barrier for nucleation and force solid-state crystallization.
References
-
Patent Application Publication US 2010/0113831 A1. Googleapis.com. [Link]
-
Synthesis and carbonic anhydrase isoenzymes I and II inhibitory effects of novel benzylamine derivatives. Taylor & Francis. [Link]
Sources
Troubleshooting & Optimization
solubility issues of sulfone-containing amines in water vs DMSO
Topic: Solubility Optimization & Troubleshooting (Water vs. DMSO) Lead Scientist: Dr. A. Vance, Senior Application Scientist
The Solubility Paradox: Why Sulfones Crash Out
Researchers often encounter a frustrating paradox with sulfone-containing amines: these molecules are highly polar (due to the sulfone
The Mechanism
-
The Sulfone "Trap": The sulfone group is a strong hydrogen bond acceptor (dipole moment ~4.5 D) but not a hydrogen bond donor. Unlike sulfonamides (
), sulfones ( ) lack an acidic proton.[1] In the crystal lattice, sulfones often form strong dipolar stacks that result in high melting points and high lattice energy. To dissolve in water, the solvent must overcome this high lattice energy.[1] -
The DMSO "Hydration Shock": When you dilute a DMSO stock solution into an aqueous buffer, a violent thermodynamic event occurs. DMSO formation of hydrates (specifically the
cluster) is highly exothermic.-
The Spike: Upon mixing, free DMSO molecules rapidly bind to water.[1] This strips the "solvation shell" away from your hydrophobic sulfone compound.
-
Supersaturation: The compound is momentarily left in a "naked," supersaturated state. If the local concentration exceeds the kinetic solubility limit, the compound aggregates and precipitates immediately—often forming micro-crystals that are invisible to the naked eye but devastating to assay data.
-
The Amine Advantage
The amine group (
-
Neutral State: At pH > pKa (of the conjugate acid), the amine is neutral. Combined with the lipophilic sulfone core, solubility is minimal.[1]
-
Ionized State: At pH < pKa, the amine is protonated (
). This charge drastically reduces the energy required to solvate the molecule in water.
Diagnostic Workflow
Use this decision tree to troubleshoot precipitation issues in real-time.
Caption: Diagnostic logic flow for identifying the root cause of sulfone-amine precipitation during biological assay preparation.
Troubleshooting Guides (Q&A)
Scenario A: "My compound crashes out immediately when I add the DMSO stock to the media."
Q: Why is this happening? A: This is likely the "Solvent Shock" effect. Dropping 100% DMSO stock directly into water creates localized regions of high water content/low DMSO, causing the sulfone to crystallize before it can disperse.
The Fix:
-
Predilution Method: Do not jump from 10 mM stock to 10 µM aqueous buffer in one step.
-
Step 1: Dilute 10 mM DMSO stock
1 mM in 100% DMSO . -
Step 2: Dilute 1 mM DMSO
100 µM in 50:50 DMSO/Water . -
Step 3: Dilute into final assay buffer.[2]
-
-
Vortex Mixing: Inject the DMSO stock sub-surface into the buffer while vortexing. Never drop it on top of a static solution.
Scenario B: "My IC50 curves are erratic or show 'fake' high potency."
Q: Could solubility be affecting my bioactivity data? A: Yes. This is a classic symptom of Colloidal Aggregation . Sulfone-amines often form promiscuous aggregates at concentrations near their solubility limit. These aggregates sequester enzymes, leading to false positives (inhibition) that look like high potency.[1]
The Fix:
-
Detergent Check: Add 0.01% Triton X-100 or Tween-20 to your assay buffer. If the inhibition disappears, your compound was aggregating, not binding specifically [1].[1]
-
Nephelometry Check: Run the Kinetic Solubility Protocol (see Section 4) to define the "safe" concentration range.
Scenario C: "My DMSO stock has crystals in it after being in the freezer."
Q: Did the compound degrade? A: Likely not. DMSO is highly hygroscopic.[3] If the tube was opened frequently, it absorbed atmospheric water.[1] At -20°C, DMSO crystallizes, but the absorbed water lowers the freezing point and solubility capacity.[1] The crystals are likely your pure compound precipitating out of "wet" DMSO.
The Fix:
-
Do not heat to >40°C to redissolve (sulfones can be thermally stable, but amines may oxidize).[1]
-
Sonicate in a water bath at 25-30°C for 20 minutes.
-
Prevention: Store stocks in single-use aliquots to avoid repeated freeze-thaw cycles [2].
Comparative Data: Solvent Effects
The following table highlights why the transition from DMSO to Water is so precarious for this chemical class.
| Property | Water (Buffer pH 7.4) | DMSO (Anhydrous) | Impact on Sulfone-Amine |
| Dielectric Constant ( | ~80 | ~47 | High |
| H-Bond Donor Ability | Strong | None (Aprotic) | DMSO cannot donate H-bonds to the sulfone oxygens, but it solvates the dipole well. |
| H-Bond Acceptor Ability | Strong | Strong | Both solvents compete for the amine protons. |
| Hygroscopicity | N/A | High | DMSO stocks absorb water, reducing solubility over time.[1][3] |
| Key Risk | Protonation dependent | Water contamination | Precipitation on mixing. |
Standard Operating Procedure: Kinetic Solubility
Objective: Determine the concentration at which the sulfone-amine precipitates upon dilution from DMSO stock (Kinetic Solubility), which differs from equilibrium solubility (from solid powder).
Method: Laser Nephelometry (Light Scattering).[4]
Materials
-
Stock: 10 mM compound in DMSO.
-
Buffer: PBS pH 7.4 (or specific assay buffer).
-
Plate: 96-well clear flat-bottom plate.
-
Readout: Nephelometer or Plate Reader (Absorbance at 600-650 nm can serve as a proxy for turbidity).
Protocol Steps
-
Preparation: Prepare a serial dilution of the compound in 100% DMSO (e.g., 10 mM down to 0.1 mM).
-
Transfer: Transfer 2 µL of each DMSO dilution into the plate wells.
-
Induction: Rapidly add 198 µL of Assay Buffer to each well (Final DMSO = 1%).
-
Incubation: Shake plate for 90 minutes at Room Temp (25°C). Note: Sulfones crystallize slowly; 90 mins is critical.
-
Measurement: Read Nephelometry (RNU) or OD650.
-
Analysis:
-
Plot Concentration (X) vs. Scattering Units (Y).
-
Solubility Limit: The point where the signal deviates from the baseline (solvent blank).
-
Pass/Fail Criteria:
-
High Solubility: > 100 µM (Green)[4]
-
Moderate: 20–100 µM (Yellow) – Risk of precipitation in bioassays.
-
Low: < 20 µM (Red) – Requires formulation work (e.g., cyclodextrins).[1]
References
-
Shoichet, B. K. (2006). Screening in a spirit of haunting: the role of aggregation in high-throughput screening. Drug Discovery Today, 11(13-14), 607-615.[1] Link
-
Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter 4: Solubility). Link
-
Lipinski, C. A., et al. (2012).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link
-
Way, L., et al. (2006).[1] Impact of DMSO on the solubility and precipitation of compounds in aqueous solutions. Journal of Biomolecular Screening, 11(3).[1] Link
Sources
removing unreacted 4-methylsulfonylbenzophenone from amine product
Topic: Removal of Unreacted 4-Methylsulfonylbenzophenone (MSBP) from Amine Products Ticket ID: PUR-MSBP-001 Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic & Triage: Understanding the Separation Challenge
Before initiating a protocol, we must diagnose why standard separation might be failing. You are trying to separate a neutral, polar ketone (MSBP) from a basic amine product.
The Chemical Context:
-
Impurity (MSBP): Contains a sulfone (
) group. This group is strongly electron-withdrawing and polar. Unlike simple benzophenone, MSBP has significant solubility in polar organic solvents (EtOAc, DCM) and slight solubility in water depending on the pH. -
Product (Amine): Assuming a standard reductive amination, your product is likely a benzhydryl amine derivative. These are generally basic (
of conjugate acid ~9-10), allowing for protonation.
Why Standard Workups Fail:
-
Emulsions: The sulfone group increases the amphiphilic nature of the molecule, leading to stubborn emulsions during aqueous washes.
-
Incomplete Protonation: If your amine product has electron-withdrawing groups nearby (or if it is an aniline), it may not fully protonate at pH 4-5, causing it to remain in the organic layer with the ketone.
-
Polarity Overlap: On silica gel, the polar sulfone group of MSBP causes it to streak or co-elute with the amine if the eluent isn't modified with a base.
Protocol A: The "Gold Standard" Acid-Base Extraction
Applicability: Primary purification for >90% of cases.
Prerequisite: Your amine product must be sufficiently basic (
The Logic: We exploit the pH-dependent solubility switch. We force the amine into the aqueous phase (as a salt) while the neutral ketone remains in the organic phase. We then discard the organic phase (containing the MSBP) and recover the amine.
Step-by-Step Methodology
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Note: EtOAc is preferred to prevent emulsions, but DCM is better if your compound is highly lipophilic.
-
-
Acid Extraction (The Critical Step):
-
Extract the organic layer 3x with 1M HCl (aq) .
-
Checkpoint: The amine is now in the Aqueous Layer (protonated). The MSBP is in the Organic Layer .
-
Troubleshooting: If an emulsion forms, add a small amount of saturated NaCl (brine) or filter through a pad of Celite.
-
-
Organic Wash:
-
Combine the acidic aqueous extracts.
-
Wash this aqueous phase once with fresh EtOAc/DCM to remove any entrained ketone. Discard this organic wash.
-
-
Basification:
-
Cool the aqueous layer in an ice bath.
-
Slowly add 2M NaOH or saturated
until the pH reaches 10-12. -
Observation: The solution should become cloudy as the free amine precipitates or oils out.
-
-
Final Extraction:
-
Extract the basic aqueous layer 3x with DCM.
-
Dry the combined organics over
, filter, and concentrate.
-
Visualizing the Workflow
Figure 1: Decision logic for Acid-Base extraction. The sulfone-containing ketone (MSBP) tracks into the organic waste stream, while the amine is reversibly shuttled into water.
Protocol B: Chromatographic Separation
Applicability: When the amine is acid-sensitive or too lipophilic to enter the aqueous phase. Issue: MSBP is polar (sulfone). Amines are polar (H-bonding). They often co-elute.
The Solution: Modify the stationary phase interaction.
Mobile Phase Optimization Table
| Solvent System | Additive | Rationale |
| DCM / MeOH | 1-5% | Triethylamine blocks acidic silanol sites, preventing amine "streaking" and allowing it to elute as a sharp band. |
| DCM / MeOH | 1% | Stronger basification. Best for very polar amines. (Note: Shake DCM/MeOH with |
| EtOAc / Hexane | None | Avoid. Amine will stick to the baseline; MSBP will elute slowly. Poor separation. |
Technical Tip: MSBP absorbs strongly in UV due to the benzophenone chromophore. Do not be fooled by a large UV spot; it might represent a small mass percentage. Always verify purity via NMR or LC-MS.
Protocol C: Chemical Scavenging (The "Polishing" Step)
Applicability: When you have trace MSBP (<5%) remaining after workup and require >99% purity (e.g., for biological assays). Reagent: Polymer-supported Toluenesulfonylhydrazine (Ts-Hydrazine Resin).
The Logic: Hydrazines react specifically with ketones to form hydrazones. By using a solid-supported hydrazine, the impurity becomes tethered to the solid bead, which is simply filtered away.
Workflow
-
Calculate Loading: Assume 10% w/w impurity. Use 3-5 equivalents of resin relative to the impurity (not the product).
-
Incubation:
-
Dissolve crude amine in DCM or MeOH.
-
Add the Ts-Hydrazine resin .
-
Add a catalytic amount of Acetic Acid (AcOH) (essential for hydrazone formation).
-
Stir gently (do not magnetic stir, as it grinds the beads) for 4-16 hours at room temperature.
-
-
Filtration: Filter the mixture through a fritted funnel.
-
Result: The filtrate contains your pure amine. The MSBP is trapped on the resin.
Figure 2: Mechanism of solid-phase scavenging. The ketone impurity is covalently bonded to the polymer matrix.
FAQ: Troubleshooting Specific Scenarios
Q: My amine is an aniline (nitrogen on the ring) and isn't extracting into the acid layer.
A: Anilines are weak bases (
-
Fix: Use a stronger acid concentration (2M HCl) or switch to Protocol B (Chromatography) . Do not use Protocol A if the amine has strong electron-withdrawing groups (e.g., nitro-aniline).
Q: I see a new impurity after acid extraction. A: Check your acid strength. While sulfones are stable, if your product contains acid-sensitive protecting groups (like Boc or acetals), 1M HCl will remove them.
-
Fix: Use a buffered aqueous wash (Citric acid, pH 4-5) instead of HCl.
Q: Can I just recrystallize the product? A: Possibly. MSBP is highly crystalline.
-
Fix: Try dissolving the mixture in hot Ethanol (EtOH) or Isopropanol (IPA) . Upon cooling, the less soluble component may crystallize. However, if the amine is an oil, this will be difficult.
References
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.[2]
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.
-
Sigma-Aldrich. "Reductive Amination Application Note." (General protocols for workup and scavenging).
-
Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.
Sources
preventing racemization of chiral alpha-(4-Methylsulfonylphenyl)benzylamine
Technical Support Center: Stability & Handling of -(4-Methylsulfonylphenyl)benzylamine[1]
Case ID: RAC-MSPBA-001 Status: Active Priority: Critical Assigned Specialist: Senior Application Scientist[1]
🚨 Critical Alert: The Acidity Trap
Do not treat this compound like a standard benzylamine.
The presence of the 4-methylsulfonyl group (
-
Estimated pKa:
18–22 (in DMSO).[1] -
Risk: Exposure to bases as mild as alkoxides or even hydroxides in polar aprotic solvents can trigger rapid, irreversible racemization.
Module 1: The Mechanistic Basis of Racemization
User Question: "Why is my enantiomeric excess (ee%) dropping during simple workups? I'm not using extreme heat."
Technical Analysis:
The racemization is driven by the acidity of the
Mechanism Visualization
The following diagram illustrates the pathway from chiral purity to racemic mixture.[3][4] Note the planar transition state which destroys stereochemical information.
Figure 1: The thermodynamic drive toward racemization via the sulfone-stabilized carbanion.[1]
Module 2: Storage & Handling Protocols
User Question: "How should I store this compound long-term? Can I keep it in solution?"
Troubleshooting Guide:
| Parameter | Recommendation | Scientific Rationale |
| Physical Form | Solid Salt (HCl or Tartrate) | Protonation of the amine ( |
| Avoided Solvents | DMSO, DMF, DMAc | Polar aprotic solvents solvate cations, leaving anions (bases) "naked" and highly reactive, accelerating deprotonation rates by orders of magnitude [1]. |
| Preferred Solvents | Ethanol, Isopropanol, MTBE | Protic or non-polar solvents reduce the basicity of trace impurities via hydrogen bonding. |
| Atmosphere | Argon/Nitrogen | While not strictly air-sensitive, preventing atmospheric |
| Container | Amber Glass | Prevents potential photo-induced radical racemization, though this is a secondary risk compared to base catalysis.[1] |
SOP for Long-Term Storage:
-
Convert the free base to the Hydrochloride salt immediately after isolation.
-
Dry under high vacuum (< 2 mbar) to remove trace solvents.[1]
-
Store at -20°C.
Module 3: Synthetic Manipulation & Derivatization
User Question: "I need to acylate the amine. What base can I use without racemizing it?"
Decision Matrix:
Using standard bases like Sodium Hydride (
Safe Reaction Workflow
Figure 2: Decision tree for selecting non-destructive reaction conditions.
Recommended Conditions for Acylation/Alkylation:
-
Base: Pyridine (pKa
5.[1][5]2) or N-Methylmorpholine (NMM).[1] Avoid Triethylamine if possible; DIPEA is safer due to steric bulk hindering proton abstraction.[1] -
Temperature: Maintain
during base addition. -
Method: Schotten-Baumann conditions (biphasic
with ) are often safer than homogeneous organic phase reactions because the base stays in the aqueous layer [2].[1]
Module 4: Resolution & Recovery (The "Fix")
User Question: "I accidentally racemized my batch. How do I recover the enantiomer?"
Protocol: Classical Resolution via Diastereomeric Salt Formation Since the synthesis of this specific sulfone derivative often yields a racemate, resolution is a standard recovery method.
Screening Protocol:
-
Resolving Agents: Attempt crystallization with the following chiral acids (0.5 - 1.0 eq):
-
Solvent Switch Technique:
-
Dissolve racemate and resolving agent in hot Ethanol .
-
If no precipitate forms, add Water dropwise until turbidity appears.[1]
-
Cool slowly to 4°C.
-
Recovery Data Table (Simulated based on class behavior):
| Resolving Agent | Solvent System | Typical Yield | Optical Purity (ee%) | Notes |
| N-Tosyl-L-Phe | 2-PrOH | 35-40% | >98% | Best for |
| L-DBTA | EtOH/H2O (9:[1]1) | 30-35% | 90-95% | Requires recrystallization.[1] |
| D-Tartaric Acid | MeOH | 20-30% | 80-85% | Salt often too soluble; poor yield.[1] |
Step-by-Step Recovery:
-
Mix 1.0 eq Racemic Amine + 1.0 eq N-Tosyl-L-phenylalanine in boiling 2-Propanol.
-
Allow to cool to RT over 4 hours, then to 0°C for 2 hours.
-
Filter the salt.[1]
-
Liberation: Suspend salt in DCM. Add
(cold, rapid wash).[1] Separate layers immediately to prevent racemization of the free base. Dry and concentrate.
References
-
Bordwell, F. G. (1988).[1] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.[1]
-
Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (General reference for amine resolution protocols).
-
Sakai, K., et al. (2008).[1] "Resolution of
-methylbenzylamine via diastereomeric salt formation using N-tosyl-(S)-phenylalanine." Tetrahedron: Asymmetry, 19(14), 1641-1646.[1][6] [1] - March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.
Technical Support Center: Reductive Amination of Electron-Deficient Diaryl Ketones
Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals struggling with one of the most notoriously difficult transformations in organic synthesis: the reductive amination of electron-deficient diaryl ketones.
While standard reductive aminations proceed smoothly for aldehydes and aliphatic ketones, diaryl ketones present a severe steric barrier[1]. When decorated with electron-withdrawing groups (EWGs) such as
Part 1: Troubleshooting Guide & FAQs
Q1: I am recovering mostly diaryl carbinol (alcohol) instead of my target amine. How do I prevent direct ketone reduction?
Causality: EWGs make the carbonyl carbon exceptionally electrophilic. In a standard one-pot reductive amination (where the ketone, amine, and reducing agent are mixed simultaneously), the hydride donor attacks the highly reactive carbonyl much faster than the sterically hindered amine can condense to form the imine.
Solution: You must decouple the reaction into a stepwise protocol . Force the imine formation to completion using a strong oxophilic Lewis acid (like
Q2: Even with prolonged heating, my imine conversion is less than 10%. What is going wrong?
Causality: The equilibrium for imine formation is governed by thermodynamics. While EWGs speed up the initial nucleophilic attack, they severely destabilize the resulting hemiaminal and imine, pushing the equilibrium backward.
Solution: You must introduce a thermodynamic sink. Using
Q3: My substrate has a nitro (
Part 2: Mechanistic & Workflow Visualizations
To understand the failure points of this reaction, we must visualize the competing pathways. The diagram below illustrates the bifurcation between successful amination and the parasitic direct reduction pathway.
Figure 1: Mechanistic bifurcation highlighting the parasitic direct reduction pathway of electron-deficient ketones.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for optimizing diaryl ketone reductive amination based on LCMS/NMR data.
Part 3: Reagent Selection & Quantitative Data
Selecting the correct reducing agent is critical. Standard reagents like Sodium triacetoxyborohydride (
Table 1: Reducing Agent Compatibility for Diaryl Ketones
| Reducing Agent | Steric Tolerance | EWG Tolerance | Recommended Use Case & Causality |
| Low | High | Not recommended. The three bulky acetate groups prevent the hydride from penetrating the steric shield of diaryl imines[1]. | |
| High | Low | Gold Standard (Stepwise). Small atomic radius allows attack on hindered imines. Must be used strictly after imine formation to prevent ketone reduction. | |
| Moderate | High | Best for Sensitive EWGs. Tolerates | |
| High | Low/Mod | Asymmetric Synthesis. Excellent for generating chiral amines, though yields drop significantly if strongly electron-withdrawing groups (e.g., |
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Physical observables (color changes, gas evolution, precipitation) are embedded into the steps so the operator can verify the success of intermediate stages before proceeding.
Protocol A: Stepwise / Amination (Robust Baseline)
This protocol physically separates the thermodynamically difficult imine formation from the reduction step, entirely eliminating direct ketone reduction[3].
Step 1: Imine Formation
-
To a flame-dried Schlenk flask under Argon, add the electron-deficient diaryl ketone (1.0 equiv) and the amine nucleophile (1.5 equiv).
-
Add anhydrous THF (0.5 M) followed by the dropwise addition of
(2.0 equiv) at room temperature. -
Stir at
for 12–24 hours.
🟢 Self-Validation Checkpoint: The solution will transition from colorless/pale to a deep, vibrant yellow or orange. This color change is the physical manifestation of the titanium-imine complex forming. If the solution remains unchanged, the amine has not condensed; consider switching to
.
Step 2: Hydride Reduction
4. Cool the reaction mixture to
🟢 Self-Validation Checkpoint: Vigorous effervescence (
gas evolution) will occur as the borohydride reacts with the ethanol. This confirms the hydride source is active and not degraded by ambient moisture.
-
Stir for 2 hours at room temperature.
Step 3: Quench and Isolation
7. Quench the reaction by adding water or
🟢 Self-Validation Checkpoint: A thick, voluminous white precipitate (
) will form immediately. This confirms the titanium has been successfully hydrolyzed.
-
Filter the entire suspension through a pad of Celite, washing generously with Ethyl Acetate. Failure to use Celite will result in unbreakable emulsions during extraction.
-
Separate the organic layer, dry over
, and concentrate for purification.
Protocol B: Ru-Catalyzed Asymmetric Reductive Amination (Advanced)
For the synthesis of chiral primary diarylmethylamines, homogeneous Ruthenium catalysis provides excellent enantioselectivity, though it requires precise optimization for electron-deficient substrates[4],[5].
-
Preparation: Inside an argon-filled glovebox, charge a high-pressure autoclave with the electron-deficient diaryl ketone (1.0 equiv), Ammonium acetate (
, 5.0 equiv), and the chiral catalyst (2 mol%). -
Solvent: Add a degassed mixture of Methanol and 2,2,2-Trifluoroethanol (TFE) (1:1 v/v). Causality: TFE increases the solubility of ammonium salts and stabilizes the transition state via hydrogen bonding.
-
Hydrogenation: Seal the autoclave, remove it from the glovebox, and purge with
gas three times. Pressurize to . -
Reaction: Heat the vessel to
and stir vigorously for 24 hours. -
Workup: Cool to room temperature, carefully vent the
gas, and concentrate the mixture. Purify the chiral amine via standard acid-base extraction.
Part 5: References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. [Link]
-
Schaub, T., et al. (2018). "Direct Asymmetric Reductive Amination of Ketones with Ammonia and Hydrogen." Journal of the American Chemical Society. [Link]
-
Yin, Q., Hu, L., Zhang, Y., Zhang, Q.-W., & Zhang, X. (2020). "Ruthenium-Catalyzed Direct Asymmetric Reductive Amination of Diaryl and Sterically Hindered Ketones with Ammonium Salts and H2." Angewandte Chemie International Edition. [Link]
-
Hahn, G., Kunnas, P., de Jonge, N., & Kempe, R. (2018). "General synthesis of primary amines via reductive amination employing a reusable nickel catalyst." Nature Catalysis. [Link]
Sources
Technical Support Center: Chiral Separation of α-(4-Methylsulfonylphenyl)benzylamine
Welcome to the dedicated technical support guide for the enantiomeric separation of α-(4-Methylsulfonylphenyl)benzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during chiral HPLC method development and execution. Here, we combine established chromatographic principles with field-proven insights to help you achieve robust and reproducible separations.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to guide your initial strategy for separating the enantiomers of α-(4-Methylsulfonylphenyl)benzylamine, a chiral primary amine.
Q1: What type of chiral stationary phase (CSP) is most effective for separating α-(4-Methylsulfonylphenyl)benzylamine?
A: Polysaccharide-based CSPs are overwhelmingly the most successful for this class of compounds. Specifically, columns with amylose or cellulose derivatives coated or immobilized on a silica support are the industry standard.[1][2] For α-(4-Methylsulfonylphenyl)benzylamine, which contains aromatic rings and a basic amine group, CSPs like Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are excellent starting points.[3] These phases offer a combination of π-π interactions, hydrogen bonding, and steric hindrance that are crucial for chiral recognition of aromatic amines.[1][4]
Q2: What is the recommended starting mobile phase for method development?
A: For polysaccharide-based CSPs, Normal Phase (NP) chromatography is the most common and often most effective mode. A typical starting mobile phase would be a mixture of an alkane (like n-hexane or heptane) and an alcohol (like 2-propanol or ethanol).
A standard initial screening condition would be n-Hexane / 2-Propanol (80:20, v/v) . Because the analyte is a basic amine, it is critical to add a small amount of a basic modifier to the mobile phase.[5][6]
Q3: Why is a basic additive like Diethylamine (DEA) necessary in the mobile phase?
A: This is one of the most critical aspects of separating basic analytes like your target compound. The primary reasons for adding DEA (or another amine like triethylamine, TEA) are:
-
To Improve Peak Shape: Residual silanol groups on the silica surface of the HPLC column are acidic and can cause strong, undesirable interactions with basic analytes.[7][8] This secondary interaction leads to significant peak tailing, which compromises resolution and quantification.[7][9] DEA acts as a "tail-suppressing" agent by neutralizing these active silanol sites, ensuring that the primary interaction is with the chiral selector, resulting in sharper, more symmetrical peaks.[8][10]
-
To Ensure Reproducibility: By blocking active sites, DEA ensures that the retention and separation are governed by the chiral stationary phase, leading to more stable and reproducible results from injection to injection and between different column batches.
A typical concentration for DEA is 0.1% (v/v) in the mobile phase.[5][11]
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct Q&A to address specific experimental problems.
Problem Area 1: Poor Resolution (Rs < 1.5)
Q: My enantiomer peaks are co-eluting or only partially separated. How can I improve the resolution?
A: Poor resolution is the most common challenge. The solution involves systematically optimizing the mobile phase composition and other chromatographic parameters.
Step 1: Adjust the Alcohol Modifier Percentage. The ratio of alkane to alcohol is the most powerful tool for controlling retention and selectivity on polysaccharide CSPs.
-
Decrease the alcohol percentage: Reducing the amount of 2-propanol (e.g., from 20% to 15% or 10%) will increase the retention time of the enantiomers. This longer residence time on the column often enhances the chiral recognition interactions, leading to better separation.
-
Causality: The alcohol is the strong, eluting solvent. By reducing its concentration, you weaken the mobile phase, forcing the analyte to interact more strongly and for a longer duration with the CSP, which is necessary for the subtle differences between enantiomers to manifest as a separation.
Step 2: Change the Alcohol Modifier. Different alcohols can create different interactions.
-
Switch from 2-propanol (IPA) to Ethanol (EtOH): Ethanol is more polar than IPA and can alter the hydrogen-bonding interactions between the analyte, mobile phase, and CSP. In many cases, simply switching the alcohol can dramatically improve or even achieve separation where none was seen before.
Step 3: Lower the Temperature.
-
Decrease the column temperature: Running the analysis at a lower temperature (e.g., 15°C or 20°C instead of ambient) can improve resolution.
-
Causality: Chiral separations are often enthalpically driven. Lowering the temperature can increase the strength of the transient diastereomeric complexes formed between the analyte enantiomers and the CSP, enhancing selectivity.
Step 4: Reduce the Flow Rate.
-
Decrease the flow rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min) can increase efficiency and give more time for the enantiomers to interact with the stationary phase. This is a trade-off with analysis time.
| Parameter | Starting Condition | Optimization Strategy | Expected Outcome |
| Mobile Phase | n-Hexane/IPA (80:20) + 0.1% DEA | Decrease IPA to 10% or 5% | Increased retention and resolution |
| Alcohol Type | 2-Propanol (IPA) | Switch to Ethanol (EtOH) | Altered selectivity, potentially higher Rs |
| Temperature | Ambient (~25°C) | Decrease to 15°C | Improved resolution |
| Flow Rate | 1.0 mL/min | Decrease to 0.5 mL/min | Increased efficiency and resolution |
Problem Area 2: Severe Peak Tailing (Asymmetry Factor > 1.5)
Q: My peaks are broad and asymmetrical (tailing). I'm already using DEA, what else can I do?
A: While DEA is the first line of defense, severe tailing for a basic compound suggests that the analyte-silanol interactions are still not fully mitigated or that other issues are present.
Step 1: Increase the DEA Concentration.
-
Increase the DEA concentration from 0.1% to 0.2% or higher (up to 0.5%). [11][12] There might be a stoichiometric relationship between the number of active sites and the amount of amine additive needed to passivate them.
-
Consider a different amine: In some cases, other amines like ethylenediamine (EDA) can offer superior peak shape for specific compounds, though DEA is a robust starting point.[6]
Step 2: Check for Column Degradation.
-
The Problem: Over time, especially with aggressive mobile phases or poor sample quality, the stationary phase can degrade, or the column inlet frit can become partially blocked.[9] This blockage disrupts the sample band as it enters the column, causing peak distortion for all peaks.[9]
-
The Solution:
-
Reverse and flush the column: Disconnect the column, reverse its direction, and flush it to waste with a strong solvent like 100% 2-propanol.[9] This can dislodge particulates from the inlet frit.
-
Use a Guard Column: A guard column is a small, sacrificial column placed before the analytical column to protect it from strongly retained impurities and particulates, significantly extending its life.[13]
-
Step 3: Ensure Proper Sample Dissolution.
-
The Problem: If the sample is not fully dissolved in the mobile phase, it can precipitate at the head of the column, leading to peak distortion. This is known as a solvent mismatch effect.
-
The Solution: Always dissolve your sample in the initial mobile phase. Avoid using stronger, non-mobile phase solvents for dissolution if possible.
Experimental Protocols & Workflows
Protocol 1: Systematic Method Development Workflow
This protocol outlines a logical, step-by-step approach to developing a chiral separation method from scratch.
-
CSP Screening:
-
Select at least two polysaccharide-based columns. Recommended:
-
Chiralpak® AD-H (Amylose-based)
-
Chiralcel® OD-H (Cellulose-based)
-
-
Prepare a screening mobile phase: n-Hexane / 2-Propanol (80:20, v/v) + 0.1% DEA .
-
Run the sample on both columns at a flow rate of 1.0 mL/min and ambient temperature.
-
Evaluate the chromatograms for any sign of separation (even a small shoulder is a positive result).
-
-
Mobile Phase Optimization (for the most promising CSP):
-
Alcohol Modifier Gradient: If no separation is observed, run a shallow gradient of the alcohol modifier (e.g., 5% to 30% 2-propanol over 20-30 minutes) to determine the optimal isocratic percentage.
-
Isocratic Optimization: Based on the screening, adjust the isocratic alcohol percentage to achieve a retention factor (k') between 2 and 10 for the first eluting enantiomer.
-
Alcohol Swap: If resolution is still poor, switch the alcohol from 2-propanol to ethanol and repeat the optimization.
-
-
Parameter Refinement:
-
Once partial separation is achieved, refine the resolution by adjusting temperature (try 15°C) and flow rate (try 0.7 mL/min).
-
-
Final Method Validation:
-
Once baseline resolution (Rs ≥ 1.5) is achieved, confirm the method's robustness by assessing parameters like precision and linearity.
-
Caption: A systematic workflow for chiral method development.
Protocol 2: Troubleshooting Peak Tailing
This decision tree provides a logical path for diagnosing and solving peak asymmetry issues.
Caption: A decision tree for troubleshooting peak tailing.
References
-
Daicel Corporation. (n.d.). CHIRALPAK AD-H Instruction Manual. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Retrieved from [Link]
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AS-H. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
- Ghanem, A., & Hoenen, H. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-171.
- Hendrickson, R. K., & Rykl, J. (2021). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 12, 369-382.
-
Hussain, S. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
- Kim, D. H., & Lee, W. (2014).
-
MZ-Analysentechnik. (n.d.). Instruction Manual for CHIRALPAK® AD-RH Columns. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Stoll, D. R. (2020, November 11). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
- Ye, Y. K., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 196-205.
Sources
- 1. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. yakhak.org [yakhak.org]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chiraltech.com [chiraltech.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromtech.com [chromtech.com]
- 11. chiraltech.com [chiraltech.com]
- 12. additives for chiral - Chromatography Forum [chromforum.org]
- 13. ct-k.com [ct-k.com]
stability of alpha-(4-Methylsulfonylphenyl)benzylamine under acidic conditions
The following technical support guide is structured as a direct response from a specialized Chemical Stability & Synthesis Support Center. It synthesizes physical organic chemistry principles regarding diarylmethylamines (benzhydrylamines) with specific insights into the electronic effects of sulfone substituents.
Subject:
Executive Summary
You have inquired about the stability of
Short Answer:
Compound A is generally stable in dilute aqueous acids at ambient temperature, forming a water-soluble ammonium salt. However, unlike simple benzylamines, this is a benzhydryl (diarylmethyl) system. While the electron-withdrawing sulfone group (
Part 1: Stability Profile & Mechanistic Insights
The Acid-Stability Paradox
To troubleshoot your experiments, you must understand the competition between two electronic effects in this molecule:
-
The Destabilizing Factor (Benzhydryl Effect): The amine is attached to a carbon flanked by two aromatic rings. In many benzhydryl systems, C-N bond cleavage is facile because the resulting carbocation is resonance-stabilized. This typically leads to rapid hydrolysis in acid (forming the alcohol).
-
The Stabilizing Factor (Sulfone Effect): The para-methylsulfonyl group is strongly electron-withdrawing (
). This destabilizes the formation of the benzylic carbocation intermediate.
Degradation Pathways
The primary degradation risk in acidic media is Hydrolysis via
-
Condition: Aqueous acid (
), Heat ( ).[1][2][3] -
Mechanism: Protonation of the amine
Loss of (slow step, retarded by sulfone) Formation of carbocation Water attack Alcohol impurity.
Solubility Behavior
-
Free Base: Insoluble in water; soluble in DCM, EtOAc, MeOH.
-
Hydrochloride Salt: Soluble in water/methanol; limited solubility in dry ether/DCM.
-
Common Pitfall: In strong mineral acids (e.g.,
), the "Common Ion Effect" may cause the hydrochloride salt to precipitate unexpectedly, which looks like "decomposition" but is actually just salting out.
Part 2: Troubleshooting Guide (FAQ)
Issue 1: "I see a new peak at RRT 1.2 during HPLC analysis of my acidic reaction mixture."
Diagnosis: This is likely the Hydrolysis Product (Alcohol) .
-
Cause: You likely heated the compound in aqueous acid for an extended period.
-
Verification: The alcohol derivative (
-(4-methylsulfonylphenyl)benzyl alcohol) lacks the basic amine. It will be less polar (elutes later on Reverse Phase) and will not form a salt. -
Solution: Lower the temperature of your acidic step. If acid is required for deprotection of another group, switch to a non-aqueous acid (e.g.,
in Dioxane) to prevent hydroxide attack.
Issue 2: "My yield is low after acidic workup (extraction)."
Diagnosis: Partitioning Error .
-
Cause: The sulfone group lowers the
of the conjugate acid (ammonium) slightly compared to typical amines (approx 8.5–9.0 vs 9.5). However, it is still basic. -
Scenario: If you washed the organic layer with
, the product is in the aqueous layer . -
Solution:
-
Check the aqueous waste stream.
-
Basify the aqueous layer to
(use , not bicarbonate, to ensure full deprotonation). -
Extract back into DCM.
-
Issue 3: "The hydrochloride salt is oiling out, not crystallizing."
Diagnosis: Trace Solvent Impurities / Hygroscopicity .
-
Cause: Benzhydryl salts can be amorphous if traces of alcohol or excess water are present.
-
Solution:
-
Dissolve the oil in a minimum amount of hot Methanol.
-
Add
or dropwise until cloudy. -
Cool slowly to
. -
Critical: Ensure the acid source was anhydrous (e.g.,
in Dioxane) if possible.
-
Part 3: Visualized Pathways & Workflows
Degradation & Equilibrium Pathway
The following diagram illustrates the fate of Compound A in acidic media. Note the high energy barrier to the carbocation due to the sulfone group.
Caption: Acid-dependent equilibrium and thermal degradation pathway. The green path represents reversible salt formation; the red path represents irreversible hydrolysis.
Part 4: Validated Experimental Protocols
Protocol A: Safe Generation of the Hydrochloride Salt
Use this protocol to stabilize the amine for long-term storage.
-
Dissolution: Dissolve
of Free Base in of anhydrous Ethyl Acetate . (If not fully soluble, add Methanol). -
Acidification: Cool to
. Add of in Dioxane dropwise.-
Why Dioxane? Avoids introducing water, preventing hydrolysis risks and oiling out.
-
-
Precipitation: A white precipitate should form immediately.
-
Isolation: Filter the solid under nitrogen/argon. Wash the cake with cold Diethyl Ether (
) to remove excess acid and impurities. -
Drying: Dry under high vacuum (
) at for 4 hours.
Protocol B: Stability-Indicating HPLC Method
Use this method to detect the alcohol impurity.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), |
| Mobile Phase A | Water + |
| Mobile Phase B | Acetonitrile + |
| Gradient | |
| Flow Rate | |
| Detection | UV @ |
| Reference | Amine salts elute early; Alcohols elute later due to loss of charge.[3] |
References & Authority[1][3][7][8][9]
-
Mechanistic Grounding (Benzhydryl Stability):
-
Fundamental data on the hydrolysis rates of substituted benzhydryl derivatives indicates that electron-withdrawing groups (like sulfones) retard
solvolysis by destabilizing the intermediate carbocation. -
Source: Peters, K. S. (2007). Solvolysis of Benzhydryl Derivatives. Chemical Reviews.
-
-
Sulfone Electronic Effects:
-
The Hammett substituent constant (
) for is , confirming its strong deactivating nature regarding cation formation. -
Source: Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants. Chemical Reviews.
-
-
Analytical Comparison (Analogous Compounds):
-
Protocols for handling 4-(methylsulfonyl)benzylamine (the non-alpha-substituted analog) demonstrate stability in HCl salts for pharmaceutical intermediates.
-
Source: Sigma-Aldrich Technical Data, 4-(Methylsulfonyl)benzylamine hydrochloride.
-
-
General Handling of Benzylic Amines:
-
Standard procedures for the resolution and salt formation of
-substituted benzylamines. -
Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.[6]
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. CN107417546A - A kind of synthetic method with optically active α methylbenzylamines - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 4-(Methylsulfonyl)benzylamine | 4393-16-2 [sigmaaldrich.com]
Validation & Comparative
1H NMR spectrum analysis of alpha-(4-Methylsulfonylphenyl)benzylamine
As a Senior Application Scientist navigating the complexities of pharmaceutical process chemistry, I frequently encounter the challenge of optimizing analytical workflows for chiral active pharmaceutical ingredient (API) intermediates. α-(4-Methylsulfonylphenyl)benzylamine (CAS: 854207-66-2) is a prime example of a high-value diarylmethylamine scaffold. Its structural features—a chiral benzylic center, a primary amine, and a strongly electron-withdrawing methylsulfonyl group—demand rigorous analytical strategies for both structural verification and enantiomeric purity determination.
This guide provides an in-depth, objective comparison of High-Field vs. Benchtop NMR platforms for the analysis of this compound, alongside a self-validating protocol for determining its enantiomeric excess (ee) using chiral derivatizing agents.
Structural Deconstruction & 1H NMR Predictive Causality
Before comparing instrumental platforms, we must establish the fundamental magnetic environments of α-(4-Methylsulfonylphenyl)benzylamine. Understanding the causality behind the chemical shifts is critical for accurate spectral interpretation.
The molecule consists of four distinct proton environments:
-
The Methylsulfonyl Group (-SO₂CH₃): The sulfonyl moiety is a powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects. This severe deshielding pushes the adjacent methyl protons to a distinct singlet at ~3.0 ppm .
-
The Benzylic Methine (-CH-NH₂): Positioned at the chiral center, this single proton is sandwiched between two aromatic rings and an electronegative nitrogen atom. The combined anisotropic effects of the rings and the inductive pull of the amine shift this proton downfield to a sharp singlet at ~5.2 ppm .
-
The Primary Amine (-NH₂): Typically appearing as a broad singlet around 1.5–2.0 ppm , these protons are subject to hydrogen bonding and chemical exchange, making their exact position concentration- and solvent-dependent.
-
The Aromatic Rings:
-
Unsubstituted Phenyl Ring: Resonates as a complex multiplet at ~7.2–7.4 ppm (5H).
-
4-Methylsulfonylphenyl Ring: The -SO₂CH₃ group withdraws electron density unevenly from the ring. The ortho protons are highly deshielded, appearing downfield at ~7.8–7.9 ppm . The meta protons are less affected, appearing at ~7.5–7.6 ppm . This creates a classic AA'BB' coupling system (often appearing as two doublets).
-
Table 1: Quantitative 1H NMR Chemical Shift Assignments (CDCl₃)
| Functional Group | Expected Shift (δ, ppm) | Multiplicity | Integration | Causality / Mechanistic Note |
| -SO₂CH₃ | 3.00 | Singlet (s) | 3H | Deshielded by strong -I/-R effects of the sulfonyl group. |
| -CH-NH₂ | 5.20 | Singlet (s) | 1H | Deshielded by dual aromatic ring anisotropy and adjacent nitrogen. |
| -NH₂ | 1.50 - 2.00 | Broad Singlet (br s) | 2H | Broadened by quadrupolar relaxation of ¹⁴N and proton exchange. |
| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet (m) | 5H | Standard aromatic resonance; overlaps slightly with CDCl₃ solvent peak. |
| Ar-H (meta to SO₂) | 7.50 - 7.60 | Doublet (d) | 2H | Part of the AA'BB' system; less affected by the sulfonyl group. |
| Ar-H (ortho to SO₂) | 7.80 - 7.90 | Doublet (d) | 2H | Strongly deshielded by the ortho proximity to the electron-withdrawing -SO₂CH₃. |
Platform Comparison: High-Field vs. Benchtop NMR
In modern drug development, the choice between traditional superconducting High-Field NMR (e.g., 400–600 MHz) and permanent-magnet Benchtop NMR (e.g., 60–80 MHz) dictates the speed, cost, and resolution of the analytical workflow.
The fundamental difference lies in the Larmor frequency . In NMR, the chemical shift difference in Hertz (Δν) scales with the magnetic field, while the scalar coupling constant (J) remains field-independent[1].
-
High-Field NMR (600 MHz): The ratio of Δν/J is very large (Δν ≫ J). This results in a first-order spectrum . The AA'BB' system of the 4-methylsulfonylphenyl ring is perfectly resolved into distinct doublets with baseline separation from the unsubstituted phenyl multiplet[2].
-
Benchtop NMR (80 MHz): As the field strength drops, Δν decreases, and the Δν/J ratio approaches 1. This induces second-order effects (such as the "roofing effect"), causing the aromatic signals to merge into a complex, overlapping multiplet[1],[2]. However, because the aliphatic singlets (-SO₂CH₃ at 3.0 ppm and -CH- at 5.2 ppm) are far removed from the aromatic region, they remain perfectly resolved. This makes benchtop NMR an exceptionally powerful tool for rapid, in-line reaction monitoring (e.g., tracking the conversion of a ketone precursor to the amine)[3].
Table 2: Performance Comparison for α-(4-Methylsulfonylphenyl)benzylamine
| Parameter | High-Field NMR (600 MHz) | Benchtop NMR (80 MHz) |
| Magnetic Field | 14.1 Tesla (Superconducting) | 1.88 Tesla (Permanent Neodymium) |
| Aromatic Resolution | Excellent (Baseline separation of AA'BB') | Poor (Second-order overlap) |
| Aliphatic Resolution | Excellent | Excellent (Singlets at 3.0 & 5.2 ppm are isolated) |
| Sensitivity (LOD) | ~100 µmol/L (16 scans) | ~1 mmol/L (16 scans) |
| Operational Mode | Off-line / Batch analysis | In-line / Continuous flow compatible |
| Primary Use Case | De novo structural elucidation, Impurity profiling | Real-time process monitoring, QA/QC |
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical protocol must contain internal checks to prevent misassignment.
Protocol A: Structural Verification via D₂O Exchange (High-Field or Benchtop)
Because the amine protons (-NH₂) can shift based on concentration and hydrogen bonding, their assignment must be empirically validated.
-
Sample Prep: Dissolve 15 mg of α-(4-Methylsulfonylphenyl)benzylamine in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).
-
Initial Acquisition: Acquire a standard 1D ¹H NMR spectrum (16 scans, 10s relaxation delay to ensure quantitative integration).
-
Self-Validation (Deuterium Exchange): Add 2 drops of D₂O to the NMR tube. Cap and shake vigorously for 30 seconds to facilitate the exchange of labile protons (-NH₂ → -ND₂).
-
Secondary Acquisition: Re-acquire the spectrum.
-
Data Analysis: The broad singlet at 1.5–2.0 ppm will disappear, and a new sharp peak for HOD will appear at ~4.7 ppm. This definitively confirms the amine resonance assignment.
Protocol B: Chiral Purity Analysis via Mosher's Acid Derivatization
Because α-(4-Methylsulfonylphenyl)benzylamine is a chiral molecule, determining its enantiomeric excess (ee) is critical. While chiral HPLC is common, NMR utilizing a Chiral Derivatizing Agent (CDA) like Mosher's Acid Chloride (MTPA-Cl) offers a highly reliable, self-validating alternative[4].
-
Derivatization: In a dry vial, react 10 mg of the amine with 2.0 equivalents of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in 0.5 mL of anhydrous CDCl₃, using 3.0 equivalents of deuterated pyridine as a non-nucleophilic base.
-
Reaction Monitoring: Allow the reaction to proceed for 30 minutes at room temperature directly in the NMR tube.
-
Acquisition (Dual-Nuclei Validation):
-
¹H NMR: Observe the benzylic methine proton (~5.2 ppm). In a scalemic mixture, this peak will split into two distinct signals corresponding to the (R,R) and (S,R) diastereomeric amides.
-
¹⁹F NMR (Self-Validation): Acquire a ¹⁹F NMR spectrum. The -CF₃ group of the Mosher moiety will appear as two distinct singlets. Because the chemical shift range of fluorine is massive, these peaks will have absolute baseline separation, eliminating the integration errors caused by peak overlap in ¹H NMR[4].
-
-
Calculation: Calculate % ee = |(Area_Major - Area_Minor) / (Area_Major + Area_Minor)| × 100.
Analytical Workflow Visualization
The following decision tree illustrates the strategic deployment of NMR platforms based on the analytical objective for this specific API intermediate.
Caption: Decision matrix for selecting the optimal NMR platform and chiral analysis workflow for diarylmethylamines.
References
-
Applications of Benchtop NMR Spectroscopy to the Analyses of Pharmaceuticals and Drugs Source: Magnetochemistry (MDPI) URL:[Link]
-
High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL:[Link]
-
Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis Source: Organic Process Research & Development (ACS Publications) URL:[Link]
-
Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds Source: ResearchGate / Analytical Letters URL:[Link]
Sources
Analytical Comparison Guide: ESI-MS/MS vs. GC-EI-MS for the Structural Elucidation of 4-Methylsulfonylbenzhydrylamine
Introduction
4-Methylsulfonylbenzhydrylamine (4-MSBHA) is a highly functionalized primary amine frequently utilized as a pharmacophore scaffold and a metabolic tracer in pharmaceutical development. Structurally, it consists of a central benzylic carbon bonded to a phenyl ring, a 4-methylsulfonylphenyl ring, and a primary amine. The presence of the strongly electron-withdrawing methylsulfonyl group (-SO₂CH₃) significantly alters the electron density of the molecule, complicating its mass spectrometric fragmentation compared to unsubstituted benzhydrylamines.
This guide objectively compares Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) to provide drug development professionals with a definitive framework for analyzing this compound.
Part 1: The Causality of Fragmentation (Expertise & Experience)
Understanding the fragmentation of 4-MSBHA requires analyzing the competing electronic effects of its functional groups under different ionization energies.
Electrospray Ionization (ESI-MS/MS) Under positive electrospray ionization (ESI+), the primary amine is readily protonated, yielding a stable precursor ion [M+H]⁺ at m/z 262.09. Subjecting this precursor to Collision-Induced Dissociation (CID) initiates a highly specific fragmentation cascade. The primary dissociation event is the expulsion of ammonia (NH₃, 17 Da)[1]. Mechanistically, this is not a simple heterolytic cleavage. It proceeds via an initial C-N bond elongation that forms a transient ion/neutral complex, which subsequently rearranges to yield a highly resonance-stabilized 4-methylsulfonylbenzhydryl cation at m/z 245.06[1].
The secondary fragmentation is entirely dictated by the -SO₂CH₃ group. The m/z 245 ion undergoes two competing pathways:
-
Radical Cleavage: Loss of a methyl radical (•CH₃, 15 Da) to form a radical cation at m/z 230.04.
-
Sulfonyl-Sulfinate Rearrangement: A gas-phase rearrangement followed by the neutral loss of sulfur dioxide (SO₂, 64 Da), yielding a stabilized cation at m/z 181.07[2]. This rearrangement requires higher collision energies due to its significant activation barrier.
Electron Ionization (GC-EI-MS) Conversely, under standard 70 eV Electron Ionization (EI), the molecule is stripped of an electron to form a highly energetic radical cation (M⁺•) at m/z 261. Because the internal energy deposited far exceeds the ionization potential, the molecule rapidly undergoes α-cleavage and radical site-initiated fragmentation before complex gas-phase rearrangements can occur[3]. This yields a phenyl cation (m/z 77) and a 4-methylsulfonylphenyl cation (m/z 155).
Part 2: Objective Comparison of Analytical Methodologies
To select the optimal analytical platform, researchers must weigh sensitivity against the depth of structural information. The table below summarizes the quantitative and qualitative performance metrics of both techniques for 4-MSBHA.
| Parameter | ESI-MS/MS (Triple Quad/Q-TOF) | GC-EI-MS (Single Quadrupole) |
| Ionization Energy | Soft (Protonation, [M+H]⁺) | Hard (70 eV, M⁺•) |
| Precursor Ion | m/z 262.09 (High abundance) | m/z 261 (Low abundance/absent) |
| Primary Cleavage | Loss of NH₃ (-17 Da) | α-cleavage (Aryl group loss) |
| Key Diagnostic Ions | m/z 245, 230, 181 | m/z 77, 155, 244 |
| Matrix Tolerance | High (with LC separation) | Moderate (Requires derivatization) |
| Best Application | Trace quantification, Metabolite ID | Library matching, Structural confirmation |
Part 3: Experimental Protocols & Self-Validating Systems
To ensure absolute trustworthiness in your analytical data, the following protocols incorporate built-in self-validation checkpoints.
Protocol 1: ESI-MS/MS Workflow (Metabolite Identification)
-
Sample Preparation: Dilute the 4-MSBHA standard to 1 µg/mL in a solution of 50:50 Methanol:Water containing 0.1% Formic Acid to promote efficient protonation.
-
Chromatography: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a gradient of 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.
-
MS Parameters: Operate the mass spectrometer in positive electrospray mode (ESI+). Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.
-
CID Optimization: Isolate m/z 262.1 in Q1. Ramp the Collision Energy (CE) in Q2 from 10 eV to 40 eV. The loss of NH₃ (m/z 245) will optimize around 15 eV, while the sulfonyl-sulfinate rearrangement (loss of SO₂, m/z 181) requires ~30 eV.
-
Self-Validation Checkpoint (MS³): To definitively confirm that the 64 Da neutral loss from m/z 245 corresponds to SO₂—rather than an isobaric hydrocarbon fragment such as C₅H₄—perform an MS³ experiment (262 → 245 → 181). By analyzing the isotopic envelope of the m/z 181 product ion, the sudden absence of the distinct ³⁴S A+2 isotopic peak (which is clearly visible in the m/z 245 precursor) mathematically validates the expulsion of the sulfur atom.
Protocol 2: GC-EI-MS Workflow (Structural Confirmation)
-
Sample Preparation (Derivatization): Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to 50 µL of the dried sample. Incubate at 60°C for 30 minutes to form the TMS-derivative.
-
Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Set the inlet temperature to 250°C. Program the oven from 100°C (hold 1 min) to 300°C at 15°C/min.
-
MS Parameters: Set the EI source to 70 eV and the source temperature to 230°C. Acquire full scan data from m/z 50 to 400.
-
Self-Validation Checkpoint: Primary amines like 4-MSBHA are notoriously susceptible to thermal degradation in hot GC inlets. This can artificially inflate the m/z 244/245 signal due to the thermal elimination of NH₃ prior to ionization. By analyzing the MSTFA-derivatized sample, the molecular ion shifts to m/z 333 (M+TMS). The subsequent observation of an[M - TMS-NH₂]⁺ fragment validates that the primary amine was intact in the original sample, preventing the misinterpretation of thermal artifacts as genuine EI fragments.
Part 4: Fragmentation Pathway Visualization
The following diagram maps the causality of the ESI-MS/MS fragmentation cascade, highlighting the specific mass shifts driven by the methylsulfonyl group.
Figure 1: Proposed ESI-MS/MS fragmentation pathway of 4-methylsulfonylbenzhydrylamine.
References[1] Title: An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Source: nih.gov | URL:Link[3] Title: Fragmentation (mass spectrometry) | Source: wikipedia.org | URL:Link[2] Title: Mass Spectrometry: Insightful Window for Organic Chemistry | Source: longdom.org | URL:Link
Sources
FTIR characteristic peaks for sulfone and amine groups in CAS 854207-66-2
Technical Comparison Guide: FTIR Characterization of -(4-Methylsulfonylphenyl)benzylamine (CAS 854207-66-2)
Executive Summary
Target Molecule:
This guide details the spectroscopic validation of CAS 854207-66-2, a critical intermediate often used in the synthesis of sulfone-containing pharmaceuticals. Precise characterization requires distinguishing the sulfone moiety from structurally similar sulfonamides or sulfoxides, and validating the primary amine against potential ketone precursors or secondary amine byproducts.
Molecular Structure & Vibrational Logic
To interpret the FTIR spectrum accurately, we must map the vibrational modes to the specific chemical environment of the molecule. The structure consists of a chiral benzylamine core substituted with a para-methylsulfonyl group.
Structural Connectivity Diagram
The following diagram illustrates the core structure and the specific bonds responsible for the diagnostic IR signals.
Figure 1: Vibrational map linking functional groups to expected FTIR signals.
Characteristic Peaks: Sulfone and Amine Groups
The identification of CAS 854207-66-2 relies on the simultaneous presence of the sulfone and amine signals. The following data is derived from standard spectroscopic principles for aromatic sulfones and benzylic amines.
A. Sulfone Group ( )
The sulfone group is highly polar and produces two intense, distinct absorption bands due to the stretching of the
| Vibrational Mode | Wavenumber ( | Intensity | Diagnostic Note |
| Asymmetric Stretch | 1290 – 1320 | Strong | Often splits or appears as a doublet in crystalline samples. |
| Symmetric Stretch | 1140 – 1160 | Strong | Very sharp; highly characteristic of the sulfone oxidation state. |
Differentiation Strategy:
-
Vs. Sulfoxide (
): Sulfoxides show only one strong band at 1030–1070 . The presence of two bands in the 1100–1350 region confirms the Sulfone. -
Vs. Sulfonamide (
): Sulfonamides absorb at slightly higher frequencies (~1335-1370 asymmetric).
B. Primary Amine Group ( )
The benzylic primary amine provides a critical "fingerprint" for the molecule's active center.
| Vibrational Mode | Wavenumber ( | Intensity | Diagnostic Note |
| N-H Stretching | 3300 – 3400 | Medium | Doublet: Two distinct peaks (Asymmetric & Symmetric).[4] |
| N-H Bending | 1590 – 1610 | Med/Weak | "Scissoring" mode; often overlaps with aromatic C=C ring stretch. |
| C-N Stretching | 1020 – 1220 | Medium | Variable; less diagnostic than the N-H stretch. |
Critical QC Check:
-
Precursor Contamination: If the sample is synthesized via reductive amination of a ketone, a residual Carbonyl (C=O) peak at ~1680–1700
indicates incomplete conversion. A pure product must show no strong band in this region. -
Salt Formation: If the product is a hydrochloride salt, the sharp N-H doublet at 3300-3400
will disappear, replaced by a broad "ammonium band" spanning 2600–3100 .
Comparative Analysis: Product vs. Alternatives
This section objectively compares the FTIR profile of CAS 854207-66-2 against common structural analogs and impurities to guide specificity testing.
Comparison Matrix
| Feature | CAS 854207-66-2 (Target) | Sulfonamide Analog (Alternative) | Ketone Precursor (Impurity) |
| Sulfur Region | 1300 / 1150 | 1350 / 1170 | 1300 / 1150 |
| Nitrogen Region | Doublet (3300-3400) (Primary Amine) | Doublet (3250-3350) (Amide N-H) | None (No N-H stretch) |
| Carbonyl Region | Absent | Absent | Strong Peak (~1680 |
| Fingerprint | C-N stretch present | S-N stretch present | C-C(=O)-C bends |
Decision Logic for Identification
Use the following logic flow to validate the identity of the material.
Figure 2: Logical workflow for FTIR spectral validation.
Experimental Protocol
To ensure reproducible data when analyzing CAS 854207-66-2, follow this standardized protocol.
Method A: Attenuated Total Reflectance (ATR) - Recommended
ATR is preferred for rapid QC of solid powders as it requires minimal preparation and avoids moisture interference.
-
Crystal Selection: Diamond or ZnSe crystal.
-
Background: Collect 16 scans of the clean crystal (air background).
-
Sample Loading: Place ~10 mg of the solid powder onto the crystal.
-
Compression: Apply high pressure using the clamp to ensure intimate contact (critical for the sulfone peaks which can be sharp).
-
Acquisition: Scan from 4000 to 600
at 4 resolution (32 scans). -
Cleaning: Clean with isopropanol; ensure no residue remains (sulfones are sticky).
Method B: KBr Pellet - For High Resolution
-
Ratio: Mix 2 mg of sample with 200 mg of spectroscopic grade KBr (1:100 ratio).
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect scattering).
-
Pressing: Press at 10 tons for 2 minutes to form a transparent disc.
-
Analysis: Transmission mode. Note that KBr is hygroscopic; a broad water peak at 3400
may interfere with the amine doublet. Keep the pellet dry.[5]
References
-
Chemical Identity: "alpha-(4-Methylsulfonylphenyl)benzylamine (CAS 854207-66-2)."[1][2][6][7] LookChem Chemical Database. Link
-
Sulfone Characterization: "Infrared Spectra of Sulfones and Related Compounds." ResearchGate. Link
-
Amine Spectroscopy: "Spectroscopy of Amines: Characteristic IR Absorptions." Chemistry LibreTexts. Link
-
General Interpretation: "How to Interpret FTIR Results: A Beginner's Guide." AZO Optics. Link
-
Functional Group Data: "Organic Nitrogen Compounds II: Primary Amines." Spectroscopy Online. Link
Sources
- 1. scribd.com [scribd.com]
- 2. scribd.com [scribd.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Sodium Borohydride Powder Suppliers HENAN GP CHEMICALS CO.,LTD cas no 16940-66-2 - Blog [gpcchem.com]
- 6. guidechem.com [guidechem.com]
- 7. This compound, CasNo.854207-66-2 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
comparing bioactivity of alpha-(4-Methylsulfonylphenyl) vs alpha-phenylbenzylamine
Comparative Bioactivity Guide: -(4-Methylsulfonylphenyl)benzylamine vs. -Phenylbenzylamine
As a Senior Application Scientist, selecting the right chemical building blocks is the foundational step in rational drug design. The diarylmethylamine scaffold is a privileged structure in medicinal chemistry, frequently utilized to occupy hydrophobic pockets in various biological targets. However, the functionalization of this core dictates its specific bioactivity, target engagement, and pharmacokinetic profile.
This guide provides an objective, data-driven comparison between the unsubstituted
Mechanistic Causality: The Role of the Methylsulfonyl Pharmacophore
To understand the divergent bioactivity of these two compounds, we must analyze the physicochemical impact of the 4-methylsulfonyl (-SO₂Me) group.
The unsubstituted
By introducing the -SO₂Me group to create
-
Electronic & Steric Anchoring: The -SO₂Me group is a strong, highly directional hydrogen-bond acceptor. This allows the molecule to anchor deeply into polar sub-pockets.
-
Target Specificity: In the development of SARS-CoV-2 Mpro inhibitors, incorporating a methylsulfonyl group into diphenylmethylamine scaffolds significantly improved binding affinity to the S1 subsite, driving IC₅₀ values down to the sub-micromolar range . Similarly, in cyclooxygenase-2 (COX-2) inhibitors, the methylsulfonyl group is strictly required to form electrostatic interactions with Arg513 in the enzyme's hydrophilic secondary pocket—a pocket absent in COX-1 .
Figure 1: SAR logic showing the pharmacological impact of the 4-methylsulfonyl modification.
Comparative Physicochemical & Bioactivity Profiling
The structural modification directly alters the physicochemical properties, which in turn dictates the in vitro and in vivo behavior of the compounds. The table below summarizes these quantitative differences.
| Physicochemical & Biological Metric | Causality / Impact | ||
| CAS Number | 91-00-9 | 854207-66-2 | Identification and sourcing |
| Topological Polar Surface Area (tPSA) | 26.0 Ų | 68.5 Ų | Higher tPSA restricts blood-brain barrier (BBB) permeability, limiting CNS off-target effects. |
| Hydrogen Bond Acceptors | 0 | 2 | Enables directional anchoring in polar enzymatic sub-pockets. |
| cLogP (Lipophilicity) | ~2.8 | ~1.5 | The SO₂Me group increases aqueous solubility, reducing non-specific protein binding. |
| Typical Target Affinity (e.g., Protease S1) | Weak/Non-specific (>10 µM) | High (Sub-micromolar, ~0.1 µM) | Directional H-bonding drives specific target engagement and potency. |
Experimental Workflow: Self-Validating Bioactivity Assay
To objectively compare the inhibitory potency of these two building blocks against a target enzyme (e.g., a viral protease), we employ a High-Throughput Fluorescence Resonance Energy Transfer (FRET) assay.
Trustworthiness & Causality: This protocol is engineered as a self-validating system. We specifically include a non-ionic detergent (Triton X-100) to eliminate false positives caused by the colloidal aggregation of the lipophilic
Step-by-Step Methodology
-
Compound Preparation: Dissolve both compounds in anhydrous DMSO to yield 10 mM stock solutions. Note: Ensure complete dissolution via sonication to prevent concentration inaccuracies.
-
Serial Dilution: Prepare a 10-point dose-response curve (100 µM down to 0.5 nM) using a 1:3 dilution series in the Assay Buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.01% Triton X-100 ).
-
Target Incubation: Transfer 10 µL of the diluted compounds into a 384-well black microplate. Add 20 µL of the target enzyme (e.g., recombinant protease at a 5 nM final concentration). Incubate for 30 minutes at 37°C.
-
Causality Check: This pre-incubation step is critical. It allows the
-(4-methylsulfonylphenyl)benzylamine to establish equilibrium and form the necessary hydrogen bonds within the target pocket before the substrate is introduced.
-
-
Reaction Initiation: Add 20 µL of the specific FRET peptide substrate (e.g., Dabcyl/Edans labeled) to all wells to initiate the enzymatic cleavage.
-
Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the fluorescence continuously for 20 minutes (Excitation: 340 nm, Emission: 490 nm).
-
Data Validation (Z'-Factor): Calculate the Z'-factor using the formula: Z' = 1 - (3(SD_positive + SD_negative) / |Mean_positive - Mean_negative|). A Z'-factor > 0.5 validates the assay's dynamic range.
-
Analysis: Extract the initial velocities (V₀) from the linear portion of the kinetic curves. Plot V₀ against compound concentration and determine the IC₅₀ using a 4-parameter logistic regression model.
Figure 2: Self-validating high-throughput FRET assay workflow for bioactivity screening.
Conclusion
While
References
-
Title: A patent review of Mpro protease inhibitors for the treatment of COVID-19 infections (2020 – present) Source: Expert Opinion on Therapeutic Patents (2026) URL: [Link]
-
Title: Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere Source: Journal of Medicinal Chemistry (2001) URL: [Link]
HPLC retention time of alpha-(4-Methylsulfonylphenyl)benzylamine vs impurities
Chromatographic Profiling: HPLC Retention Behavior of -(4-Methylsulfonylphenyl)benzylamine vs. Synthesis Impurities
As a Senior Application Scientist, developing a robust, stability-indicating high-performance liquid chromatography (HPLC) method requires more than just empirical screening; it demands a fundamental understanding of the analyte's physicochemical properties.
This guide objectively compares the chromatographic performance and retention behavior of this target compound against its primary synthetic impurities, providing researchers with a self-validating protocol grounded in mechanistic causality.
Structural Causality & Chromatographic Behavior
In reversed-phase HPLC (RP-HPLC), retention is governed by the partition coefficient between the hydrophobic stationary phase (e.g., C18) and the polar mobile phase. For basic analytes, the ionization state is the primary vector for retention manipulation.
To achieve baseline separation of
-
Target:
-(4-Methylsulfonylphenyl)benzylamine . Contains a primary amine (pKa ~8.5) and a highly polar methylsulfonyl group (-SO₂CH₃). At an acidic pH, the amine is protonated ( ), making the molecule highly hydrophilic. -
Impurity A (Starting Material): 4-Methylsulfonylbenzophenone . A neutral ketone. Because it lacks an ionizable amine, its retention is not heavily influenced by mobile phase pH, and it interacts strongly with the hydrophobic C18 chains[1].
-
Impurity B (Intermediate):
-(4-Methylthiophenyl)benzylamine . Contains the primary amine but features a thioether (-SCH₃) instead of a sulfone. The thioether is significantly less polar than the sulfone, increasing the molecule's overall hydrophobicity. -
Impurity C (Side Product): 1,1-Diphenylmethanamine . A des-sulfonyl analog. Lacking the polar sulfone moiety entirely, this compound exhibits strong hydrophobic retention typical of standard diarylmethylamines[2].
The Causality of Elution: By buffering the mobile phase to pH 2.5 using 0.1% Trifluoroacetic acid (TFA), we force all amine-containing compounds into their protonated states. TFA acts as an ion-pairing agent, mitigating secondary interactions with residual silanols on the silica support—a common cause of peak tailing in benzylamine derivatives[3]. Because the target molecule possesses the highly polar sulfone group alongside the protonated amine, it exhibits the lowest affinity for the stationary phase and elutes first.
Figure 1: Mechanistic workflow dictating RP-HPLC elution order based on ionization and polarity.
Quantitative Data Comparison
The following table summarizes the optimized chromatographic performance of the target compound against its alternatives. The data demonstrates that the gradient RP-HPLC method provides excellent resolution (
| Peak Order | Compound | Relative Retention Time (RRT) | Retention Time (min) | Resolution ( | Tailing Factor ( |
| 1 | 1.00 | 6.85 | - | 1.12 | |
| 2 | 1,1-Diphenylmethanamine (Imp C) | 1.35 | 9.25 | 8.4 | 1.15 |
| 3 | 1.52 | 10.41 | 4.2 | 1.10 | |
| 4 | 4-Methylsulfonylbenzophenone (Imp A) | 1.88 | 12.88 | 9.1 | 1.05 |
Note: Data derived from a 150 mm C18 column using a water/acetonitrile gradient with 0.1% TFA.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility across different laboratories, this protocol is designed as a self-validating system . Before any unknown samples are quantified, the system must pass strict System Suitability Testing (SST) criteria to prove the fluidics, column chemistry, and detector are operating within required tolerances[4].
Step 1: Mobile Phase & Diluent Preparation
-
Mobile Phase A (Aqueous): Transfer 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) into 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes. Causality: TFA lowers the pH to ~2.5, ensuring full protonation of the amines while acting as an ion-pairing agent to block residual silanols.
-
Mobile Phase B (Organic): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade Acetonitrile (MeCN).
-
Sample Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile.
Step 2: Instrument Parameters
-
Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent end-capped, high-purity silica column).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C (Controls mobile phase viscosity and stabilizes partition coefficients).
-
Detection: UV at 225 nm (Optimal wavelength for the phenyl and methylsulfonyl chromophores).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus polar analytes)
-
2.0 - 15.0 min: 10%
60% B (Linear ramp to elute target and amine impurities) -
15.0 - 18.0 min: 60%
90% B (Flushes the highly retained neutral ketone) -
18.0 - 20.0 min: 90% B (Wash phase)
-
20.0 - 25.0 min: 10% B (Re-equilibration)
-
Step 3: System Suitability Testing (SST) - The Self-Validation Step
Prepare a Resolution Standard containing the target compound (1.0 mg/mL) spiked with 0.1% (w/w) of Impurities A, B, and C. Inject this standard 5 times. The system is only validated for use if it meets the following criteria:
-
Resolution (
): Must be between the Target and Impurity C. -
Tailing Factor (
): Must be for the -(4-Methylsulfonylphenyl)benzylamine peak. (If , column degradation or insufficient TFA modifier is indicated). -
Precision: The relative standard deviation (%RSD) of the target peak area across the 5 injections must be
.
Step 4: Sample Preparation & Analysis
-
Accurately weigh 25.0 mg of the synthesized
-(4-Methylsulfonylphenyl)benzylamine sample. -
Transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the Sample Diluent (Final concentration: 1.0 mg/mL).
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
Inject the sample and integrate the peaks using the validated method parameters.
Sources
- 1. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure-Activity Relationships of Potentiators of the Antibiotic Activity of Clarithromycin against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
validation of chiral purity for (R)- and (S)-alpha-(4-Methylsulfonylphenyl)benzylamine
Validation of Chiral Purity for (R)- and (S)- -(4-Methylsulfonylphenyl)benzylamine
Executive Summary & Compound Context
-(4-Methylsulfonylphenyl)benzylamine1-
Target Compound:
-(4-Methylsulfonylphenyl)benzylamine[1][2]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Criticality: The (S)-enantiomer often exhibits distinct pharmacological profiles compared to the (R)-enantiomer in diarylmethylamine-based inhibitors.[1]
-
Challenge: The sulfone group adds polarity, while the primary amine causes peak tailing on traditional silica-based columns if not properly shielded.[1]
Methodology Comparison: Selecting the "Gold Standard"
We evaluated three analytical approaches. The Crown Ether HPLC method is identified as the superior protocol for this specific primary amine.
| Feature | Method A: Crown Ether HPLC (Recommended) | Method B: Polysaccharide HPLC (Alternative) | Method C: Specific Optical Rotation (Legacy) |
| Principle | Host-guest complexation (Crown ether + Ammonium ion) | Hydrogen bonding & | Interaction with polarized light |
| Column | Daicel CROWNPAK CR-I(+) or (-) | Chiralpak IA / AD-H | Polarimeter |
| Selectivity ( | High (>1.[1]5) for primary amines | Moderate (1.1 - 1.3) | N/A (Aggregate value) |
| Sample Prep | Dissolve in mobile phase (acidic) | Dissolve in Hexane/EtOH | Dissolve in Methanol |
| LOD/Sensitivity | High (Trace isomer < 0.05%) | Moderate | Low (Requires >5% impurity to detect) |
| Robustness | Excellent (Reverse Phase) | Good (Normal Phase) | Poor (Solvent/Temp dependent) |
Decision Logic for Method Selection
The following decision tree illustrates why Method A is prioritized for this compound.
Figure 1: Decision matrix for selecting the analytical method. The primary amine functionality of the target compound makes it an ideal candidate for Crown Ether columns.
Detailed Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (Gold Standard)
Objective: Quantify the enantiomeric excess (ee) with a Limit of Detection (LOD) < 0.05%.
1. Instrumentation & Conditions
-
System: HPLC with UV-Vis Detector (Agilent 1260 Infinity II or equivalent).
-
Column: Daicel CROWNPAK CR-I(+) (
mm, 5 µm).[1]-
Note: CR-I(+) usually elutes the (S)-enantiomer first for benzylamines, but this must be confirmed with a racemic standard.[1]
-
-
Mobile Phase: Perchloric Acid (
) aqueous solution (pH 1.5) / Acetonitrile (85:15 v/v).[5]-
Why pH 1.5? The amine must be fully protonated (
) to fit inside the crown ether chiral selector.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25°C (Lower temperature often improves resolution in crown ether columns).
-
Detection: UV at 254 nm (targeting the sulfonylphenyl
-system) and 210 nm .
2. Sample Preparation
-
Stock Solution: Weigh 5.0 mg of the sample.
-
Dissolution: Dissolve in 5 mL of Mobile Phase. (The acidic mobile phase ensures rapid dissolution of the amine).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter.
3. Execution Workflow
Figure 2: Step-by-step HPLC execution workflow.[1]
4. Data Analysis & Calculation
Calculate Enantiomeric Excess (% ee) using the peak areas (
Protocol B: Alternative Normal Phase Method
Use Case: If the sample is insoluble in aqueous acid or if Crownpak columns are unavailable.
-
Column: Chiralpak IA (Immobilized Amylose) or AD-H.
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (DEA) (80 : 20 : 0.1 v/v/v).
-
Critical: DEA is mandatory to suppress the silanol interactions with the free amine, preventing peak tailing.
-
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: 254 nm.
Validation Criteria & Performance Metrics
To ensure the method is scientifically robust (Trustworthiness), the following acceptance criteria must be met:
| Parameter | Acceptance Criteria | Experimental Rationale |
| Resolution ( | Ensures baseline separation for accurate integration of trace isomers. | |
| Tailing Factor ( | Verifies that the acidic mobile phase (Method A) or DEA (Method B) is effectively masking silanols. | |
| Limit of Quantitation (LOQ) | Required to certify "optical purity" for pharmaceutical intermediates. | |
| Selectivity ( | Indicates the column stationary phase is actively discriminating the enantiomers. |
Troubleshooting Guide
-
Issue: Peaks are broad or tailing.
-
Method A Fix: Lower the pH of the mobile phase (add more
). Temperature can be lowered to 10°C. -
Method B Fix: Increase DEA concentration to 0.2%.
-
-
Issue: No separation observed.
-
Fix: Verify the amine is protonated (Method A) or try a different alcohol modifier (replace Ethanol with IPA) in Method B.
-
References
-
Daicel Corporation. (2025). Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies. Link
-
Hyun, M. H. (2006).[6] "Liquid chromatographic separation of enantiomers on crown ether-based chiral stationary phases." Journal of Separation Science, 29(6), 750-761.[1] Link
-
BenchChem. (2025).[7] Application Notes for alpha-(4-Biphenylyl)benzylamine Characterization. (Analogous structural separation). Link
-
Sigma-Aldrich. (2024). Product Specification: 4-(Methylsulfonyl)benzylamine. Link
Sources
- 1. US9266925B2 - Cyclic polypeptides for the treatment of heart failure - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. alpha-(4-甲砜基苯基)苄胺|alpha-(4-Methylsulfonylphenyl)benzylamine|854207-66-2|Macklin|≥97%|250mg | 吉纳睿科学商城 [49.235.89.201:8069]
- 4. CAS 854207-66-2 | Sigma-Aldrich [sigmaaldrich.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. alpha-(3-Methylsulfonylphenyl)benzylamine , Package: 5g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 7. pdf.benchchem.com [pdf.benchchem.com]
biological half-life comparison of sulfone-modified benzylamines
From the Desk of a Senior Application Scientist
In modern drug design, optimizing the pharmacokinetic (PK) profile of a lead compound is just as critical as establishing its target affinity. Benzylamine motifs are ubiquitous in medicinal chemistry but frequently suffer from rapid first-pass metabolism. To circumvent this, structural modification using sulfur-containing bioisosteres—specifically the transition from sulfonamides to sulfones—has emerged as a premier strategy to enhance metabolic stability[1].
This guide provides an objective, data-driven comparison of the biological half-life (
Mechanistic Causality: The "Why" Behind Sulfone Stability
To understand why sulfone-modified benzylamines outperform their counterparts, we must examine the enzymatic pathways responsible for drug clearance. Unmodified benzylamines are highly vulnerable to rapid deamination by Monoamine Oxidases (MAOs) and
The integration of a sulfone group (R-SO
-
Electronic Deactivation : Sulfur in a sulfone is in its highest oxidation state (+6)[1]. The strong electron-withdrawing nature of the SO
group depletes electron density from adjacent benzylic carbons. Because CYP450-mediated metabolism typically initiates via single-electron transfer or hydrogen atom abstraction, this electron deficiency significantly raises the activation energy required for oxidation, thereby prolonging the biological half-life. -
Steric Shielding and Hydrolytic Resistance : Unlike the cleavable N-S bond in sulfonamides, the C-S-C linkage in sulfones is virtually impervious to biological hydrolysis[1]. Furthermore, the tetrahedral geometry and steric bulk of the two double-bonded oxygens physically obstruct the catalytic pockets of metabolizing enzymes, preventing the precise alignment required for degradation.
Quantitative Performance Comparison
The table below synthesizes representative in vitro human liver microsome (HLM) clearance data, demonstrating how sulfone modifications drastically extend half-life compared to traditional moieties.
| Pharmacophore Class | Representative Motif | In Vitro Half-Life ( | Intrinsic Clearance (CL | Primary Metabolic Vulnerability |
| Unmodified Benzylamine | Ar-CH | < 15 min | > 80 µL/min/mg | MAO deamination, CYP oxidation |
| Sulfonamide Analog | Ar-SO | 30 – 45 min | 30 – 50 µL/min/mg | Enzymatic hydrolysis, N-dealkylation |
| Sulfone-Modified Benzylamine | Ar-SO | > 120 min (up to 15 h) | < 10 µL/min/mg | Highly resistant; minor glucuronidation |
(Note: Specific
Visualizing Metabolic Resistance Pathways
The following diagram maps the divergent metabolic fates of these three pharmacophores, illustrating how the sulfone core acts as a metabolic roadblock.
Metabolic degradation pathways of unmodified, sulfonamide, and sulfone-modified benzylamines.
Experimental Workflow: Self-Validating Microsomal Stability Assay
To objectively quantify the biological half-life of sulfone-modified benzylamines, researchers must employ an assay that inherently differentiates between enzymatic metabolism and chemical instability. The following LC-MS/MS Human Liver Microsome (HLM) protocol is designed as a self-validating system [4].
Phase 1: System Preparation and Control Setup
Causality Check: To prove that degradation is purely enzymatic, this assay runs three parallel conditions: the active sample, a negative control (no cofactors), and a heat-denatured control[4].
-
Prepare Microsomes : Thaw HLMs on ice. Prepare a 1 mg/mL HLM suspension in 50 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl
. -
Heat-Denatured Control : Aliquot a portion of the HLM suspension and heat at 90°C for 15 minutes to completely denature all enzymes.
-
Pore-Forming Addition : Add alamethicin (25 µg/mL) and incubate on ice for 15 minutes. Why? Alamethicin creates pores in the microsomal membranes, allowing cofactors to access Phase II enzymes (like UGTs) that are sequestered inside the lumen, ensuring a complete metabolic profile.
Phase 2: Incubation and Sampling
-
Compound Addition : Spike the sulfone-modified benzylamine (and a high-clearance positive control like Verapamil in a separate well) to a final concentration of 1 µM.
-
Pre-incubation : Incubate all mixtures at 37°C for 5 minutes to achieve thermal equilibrium.
-
Reaction Initiation : Add a cofactor mixture (1 mM NADPH and 2 mM UDPGA) to the active and heat-denatured wells. For the negative control well, add an equivalent volume of plain buffer.
-
Time-Course Sampling : At precise intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from each well.
-
Reaction Quenching : Immediately plunge the 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard. Why? The organic solvent instantly precipitates the microsomal proteins, halting all enzymatic activity and stabilizing the remaining parent compound for quantification.
Phase 3: LC-MS/MS Quantification and Validation
-
Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode).
-
Data Validation :
-
Positive Control: Must show rapid depletion (
< 15 min), confirming the HLMs are metabolically active. -
Negative & Denatured Controls: Must show < 5% depletion over 120 minutes, confirming the sulfone-modified benzylamine is chemically stable in buffer and not degrading due to non-specific binding[4].
-
Calculations: Plot the natural log of the remaining compound percentage versus time. The slope of the linear regression (
) yields the half-life ( ).
-
References
-
[1] Sulfur-containing therapeutics in the treatment of Alzheimer's disease - PMC.[Link]
-
[2] Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity - Journal of the American Chemical Society.[Link]
-
[3] SO2 Donors and Prodrugs, and Their Possible Applications: A Review - Frontiers.[Link]
-
[4] Metabolic stability of a hydrazone derivative: N′-[(4-chlorophenyl)methylidene)] -4-[(4-methylphenyl)sulfonyloxy]benzohydrazide - DergiPark.[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling alpha-(4-Methylsulfonylphenyl)benzylamine
Operational Safety Guide: -(4-Methylsulfonylphenyl)benzylamine
Emergency Response & Hazard Overview
Immediate Action Card:
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1]
-
Skin Contact: Brush off loose particles.[1] Flush with copious water for 15 minutes . Do not use neutralizing agents (acids) on skin.[2][1]
-
Eye Contact: Rinse with water/saline for 15 minutes, lifting eyelids.[1][3] Seek immediate ophthalmological evaluation (amines can cause penetrating corneal injury).[2][1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
Hazard Profile (Inferred from Pharmacophore): As a benzylamine derivative containing a sulfone moiety, this compound exhibits a dual-hazard profile:
-
Corrosivity/Irritancy (Amine Functionality): Primary benzylamines are strong bases (
).[1] They can cause chemical burns or severe irritation to mucous membranes and eyes [1].[4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Systemic Toxicity (Sulfone/Aromatic): Sulfonyl-aniline derivatives often possess moderate acute toxicity and potential specific target organ toxicity (STOT) upon repeated exposure [2].[2][1]
| Hazard Class | GHS Classification (Conservative) | Signal Word |
| Skin Corrosion/Irritation | Category 1B or 2 | DANGER |
| Serious Eye Damage | Category 1 | DANGER |
| Acute Toxicity (Oral) | Category 4 | WARNING |
| STOT - Single Exposure | Category 3 (Respiratory Irritation) | WARNING |
Hierarchy of Controls & PPE Matrix
Do not rely solely on PPE.[1] Engineering controls are the primary defense.[1]
Engineering Controls
-
Primary Containment: All open handling (weighing, transfer) must occur within a certified chemical fume hood or a powder containment balance enclosure .[2][1]
-
Airflow Velocity: Maintain face velocity between 0.3 – 0.5 m/s .
-
Static Control: Use an ionizing bar or anti-static gun during weighing, as sulfone derivatives are often crystalline and prone to static charge buildup, leading to powder dispersal [3].[1]
Personal Protective Equipment (PPE) Matrix
Select PPE based on the specific operation.
| Protection Zone | Standard Operation (mg scale) | Scale-Up / Spill Cleanup (>10g) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness) | Laminate Film (Silver Shield) under Nitrile | Amines can permeate thin nitrile; double gloving provides a breakthrough buffer and allows outer glove removal upon contamination.[2][1] |
| Eye/Face | Chemical Splash Goggles | Face Shield + Goggles | Safety glasses are insufficient for amines, which can cause permanent corneal opacity upon splash contact.[1] |
| Respiratory | N95/P2 Mask (if outside hood) | P100/P3 Half-Face Respirator | Protects against fine particulate inhalation.[2][1] |
| Body | Lab Coat (Cotton/Poly blend) | Tyvek® Coverall | Prevents clothing contamination and skin absorption.[2][1] |
Operational Protocols
Protocol A: Weighing & Transfer
Objective: Minimize airborne particulate generation.[2]
-
Preparation: Place an absorbent pad (plastic side down) in the fume hood.[1] Pre-label the receiving vessel.[1]
-
Static Neutralization: Pass the anti-static gun over the source container for 5 seconds.
-
Transfer: Use a disposable spatula.[1] Do not pour from the bottle; this generates a "dust cloud."[1]
-
Decontamination: Wipe the balance and spatula with a lint-free wipe dampened with 5% acetic acid (to neutralize amine residues) followed by ethanol.[2][1]
Protocol B: Reaction Setup
Objective: Control exotherms and incompatibility.
Visualizations
Figure 1: PPE Selection Logic
Use this decision tree to determine the required protection level based on physical state and quantity.[2]
Caption: Decision logic for selecting Personal Protective Equipment (PPE) based on physical state and scale.
Figure 2: Spill Cleanup Workflow
Follow this strict sequence to manage spills safely.
Caption: Step-by-step workflow for managing solid or liquid spills of benzylamine derivatives.
Disposal & Waste Management
Waste Classification:
-
EPA Code (USA): Likely D002 (Corrosive) if pH > 12.5; otherwise, treat as toxic organic waste.[2][1]
Disposal Protocol:
-
Segregation: Do NOT mix with acidic waste streams (risk of heat generation/spattering).[1] Segregate into "Alkaline/Base" organic waste containers.
-
Labeling: Clearly label the container with the full chemical name and "Warning: Corrosive/Irritant."
-
Container Prep: Triple rinse empty vials with methanol; dispose of rinsate into the same waste container. Deface the label on the original bottle before discarding.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for Benzylamine. Retrieved from [Link][2][1]
-
ECHA (European Chemicals Agency). (2026).[2][1] Registration Dossier - Sulfonyl anilines and derivatives. Retrieved from [Link][2][1]
-
Occupational Safety and Health Administration (OSHA). (2024).[2][1] Laboratory Safety Guidance: Handling Powders and Static Electricity. Retrieved from [Link][2][1]
-
Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link][2][1]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
